molecular formula C24H24Cl2N2O2 B605604 AS1708727

AS1708727

Cat. No.: B605604
M. Wt: 443.4 g/mol
InChI Key: OZEZQEPCCWFFJQ-UHFFFAOYSA-N
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Description

AS1708727 is a novel Foxo1 inhibitor, exerting anti-diabetic and anti-hypertriglyceridemic effects by improving blood glucose and triglyceride metabolism at the gene expression level.

Properties

IUPAC Name

2-cyclopentyl-N-[2,4-dichloro-3-(isoquinolin-5-yloxymethyl)phenyl]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24Cl2N2O2/c1-28(23(29)13-16-5-2-3-6-16)21-10-9-20(25)19(24(21)26)15-30-22-8-4-7-17-14-27-12-11-18(17)22/h4,7-12,14,16H,2-3,5-6,13,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZEZQEPCCWFFJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C(=C(C=C1)Cl)COC2=CC=CC3=C2C=CN=C3)Cl)C(=O)CC4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

AS1708727: A Technical Guide to a Novel Foxo1 Inhibitor for Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and development of AS1708727, a potent and orally active inhibitor of the Forkhead box protein O1 (Foxo1). Foxo1 is a key transcription factor implicated in the regulation of glucose and lipid metabolism, making it a promising therapeutic target for type 2 diabetes and hypertriglyceridemia. This document details the pharmacological profile of this compound, including its in vitro and in vivo efficacy, and provides comprehensive experimental methodologies for key assays.

Core Concepts: The Role of Foxo1 in Metabolism

Foxo1 integrates insulin signaling with the transcriptional regulation of genes involved in hepatic gluconeogenesis, the process of generating glucose from non-carbohydrate sources.[1][2] Under fasting conditions, Foxo1 is active and located in the nucleus, where it promotes the expression of key gluconeogenic enzymes such as Glucose-6-Phosphatase (G6Pase) and Phosphoenolpyruvate Carboxykinase (PEPCK).[2] Following insulin stimulation, Foxo1 is phosphorylated by Akt, leading to its exclusion from the nucleus and subsequent degradation, thereby suppressing gluconeogenesis.[2] In insulin-resistant states, such as type 2 diabetes, this regulatory mechanism is impaired, leading to persistent Foxo1 activity and excessive hepatic glucose production.

This compound: A Potent Inhibitor of Foxo1 Activity

This compound was identified as a novel Foxo1 inhibitor that demonstrates significant anti-diabetic and anti-hypertriglyceridemic effects.[3] It effectively suppresses the expression of gluconeogenic genes, leading to reduced blood glucose levels.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Parameter Value Assay System
EC50 (G6Pase) 0.33 µMFao rat hepatoma cells
EC50 (PEPCK) 0.59 µMFao rat hepatoma cells

Table 1: In Vitro Efficacy of this compound.[1]

Parameter Dosage Animal Model Effect
Blood Glucose Reduction 300 mg/kg (orally, twice daily for 4 days)db/db miceSignificantly reduced blood glucose levels.
Triglyceride Reduction 300 mg/kg (orally, twice daily for 4 days)db/db miceSignificantly reduced plasma triglyceride levels.
Gene Expression (Hepatic) 100 and 300 mg/kg (orally, twice daily for 4 days)db/db miceSignificantly reduced mRNA levels of G6Pase and PEPCK.
Pharmacokinetics (Cmax) 300 mg/kg (orally)db/db mice26.7 µM
Pharmacokinetics (Tmax) 300 mg/kg (orally)db/db mice0.5 hours
Liver Distribution 300 mg/kg (orally)db/db miceLiver concentration was 3.7- to 5.4-fold higher than plasma concentration at 0.5-2 hours post-administration.

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound in db/db Mice.[1]

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

Foxo1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor PI3K PI3K Insulin_Receptor->PI3K Akt Akt PI3K->Akt Foxo1_nuc Foxo1 (Active) Akt->Foxo1_nuc P Foxo1_cyto Foxo1 (Inactive) Foxo1_nuc->Foxo1_cyto Nuclear Exclusion DNA DNA Foxo1_nuc->DNA Binds G6Pase_PEPCK_mRNA G6Pase & PEPCK mRNA DNA->G6Pase_PEPCK_mRNA Transcription This compound This compound This compound->Foxo1_nuc Inhibits In_Vitro_Workflow Fao_Cells Fao Hepatoma Cells AS1708727_Treatment Treat with this compound (0.1 - 3000 µM, 18h) Fao_Cells->AS1708727_Treatment RNA_Isolation Total RNA Isolation AS1708727_Treatment->RNA_Isolation qPCR Quantitative RT-PCR RNA_Isolation->qPCR mRNA_Quantification Quantify G6Pase & PEPCK mRNA Levels qPCR->mRNA_Quantification In_Vivo_Workflow dbdb_Mice Diabetic db/db Mice AS1708727_Admin Oral Administration of this compound (30-300 mg/kg, twice daily, 4 days) dbdb_Mice->AS1708727_Admin Pyruvate_Challenge Pyruvate Tolerance Test AS1708727_Admin->Pyruvate_Challenge Liver_Analysis Liver Tissue Collection & mRNA Analysis AS1708727_Admin->Liver_Analysis Blood_Sampling Blood Glucose & Triglyceride Measurement Pyruvate_Challenge->Blood_Sampling

References

The Role of AS1708727 in Gluconeogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel Foxo1 inhibitor, AS1708727, and its significant role in the regulation of gluconeogenesis. This compound has demonstrated potent anti-hyperglycemic and anti-hypertriglyceridemic effects, primarily through its targeted inhibition of the Forkhead box protein O1 (Foxo1), a critical transcription factor in the gluconeogenic pathway. This document details the mechanism of action, quantitative efficacy, and the experimental protocols utilized to elucidate the function of this compound.

Core Mechanism of Action

This compound functions as a direct inhibitor of Foxo1.[1][2] In the liver, Foxo1 is a key mediator of glucose metabolism, promoting the transcription of essential gluconeogenic enzymes, namely Glucose-6-Phosphatase (G6Pase) and Phosphoenolpyruvate Carboxykinase (PEPCK).[1][3] By inhibiting Foxo1, this compound effectively suppresses the gene expression of these enzymes, leading to a reduction in hepatic glucose production.[1] This targeted action makes this compound a promising candidate for therapeutic intervention in metabolic disorders such as type 2 diabetes mellitus and hypertriglyceridemia.[1]

Quantitative Data Summary

The efficacy of this compound has been quantified in both in vitro and in vivo models. The following tables summarize the key quantitative data available.

In Vitro Efficacy of this compound
Target Gene EC50 Value
G6Pase0.33 µM
PEPCK0.59 µM
In Vivo Pharmacokinetics and Efficacy of this compound in db/db Mice
Parameter Value/Effect
Oral Administration (Single Dose)
Cmax (300 mg/kg)26.7 µM
Tmax (300 mg/kg)0.5 h
Chronic Oral Administration (Twice daily for 4 days)
Blood Glucose Level (300 mg/kg)Significantly reduced
Plasma Triglyceride Level (300 mg/kg)Significantly reduced
Hepatic G6Pase mRNA Level (100 and 300 mg/kg)Significantly reduced
Hepatic PEPCK mRNA Level (100 and 300 mg/kg)Significantly reduced

Signaling Pathway

The signaling pathway through which this compound modulates gluconeogenesis is centered on the inhibition of the transcription factor Foxo1. Under normal physiological conditions, insulin activates the PI3K/Akt signaling pathway, which leads to the phosphorylation and subsequent nuclear exclusion of Foxo1, thereby inhibiting gluconeogenesis.[3][4] In insulin-resistant states, Foxo1 remains active in the nucleus, driving the expression of gluconeogenic genes. This compound directly inhibits the transcriptional activity of Foxo1, mimicking the suppressive effect of insulin on hepatic glucose production.

AS1708727_Gluconeogenesis_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Output Insulin Insulin IR Insulin Receptor Insulin->IR PI3K PI3K IR->PI3K Activates Akt Akt PI3K->Akt Activates Foxo1 Foxo1 (Active) Akt->Foxo1 Foxo1_P Phosphorylated Foxo1 (Inactive) This compound This compound This compound->Foxo1 Inhibits Foxo1->Foxo1_P Inactivation & Nuclear Exclusion DNA DNA (Promoter Regions) Foxo1->DNA Binds to G6Pase_PEPCK_mRNA G6Pase & PEPCK mRNA DNA->G6Pase_PEPCK_mRNA Promotes Transcription Gluconeogenesis Gluconeogenesis G6Pase_PEPCK_mRNA->Gluconeogenesis Drives

References

The AS1708727 Signaling Pathway in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the signaling pathway of AS1708727, a novel inhibitor of the Forkhead box protein O1 (FoxO1), and its implications for cancer therapy. This document outlines the current understanding of its mechanism of action, presents quantitative data from preclinical studies, details relevant experimental protocols, and provides visual representations of the key pathways and workflows.

Core Concepts: The Paradoxical Role of FoxO1 in Cancer

FoxO1 is a transcription factor that is canonically considered a tumor suppressor. It is a key downstream effector of the PI3K/AKT signaling pathway. In normal and non-cancerous cells, the activation of growth factor receptors leads to the activation of PI3K and subsequently AKT. AKT then phosphorylates FoxO1, leading to its sequestration in the cytoplasm and inhibition of its transcriptional activity. This prevents the expression of genes involved in apoptosis and cell cycle arrest. In many cancers, the PI3K/AKT pathway is constitutively active, which would suggest that FoxO1's tumor-suppressive functions are already silenced.

However, emerging evidence reveals a paradoxical, context-dependent role for FoxO1 in certain malignancies, particularly in aggressive cancers like glioblastoma multiforme (GBM) and basal-like breast cancer (BBC). In these cancer cells, FoxO1 appears to contribute to the maintenance of a cancer stem cell-like phenotype, promoting tumor progression and therapeutic resistance. Therefore, inhibiting this pro-tumorigenic function of FoxO1 with small molecules like this compound presents a novel therapeutic strategy.

This compound: Mechanism of Action

This compound is a small molecule inhibitor that directly targets FoxO1, preventing its transcriptional activity. By inhibiting FoxO1, this compound disrupts the signaling network that supports the survival and proliferation of specific cancer cells. This inhibition leads to the upregulation of pro-apoptotic genes, ultimately triggering programmed cell death.

The this compound Signaling Pathway in Cancer Cells

The following diagram illustrates the signaling pathway affected by this compound in cancer cells where FoxO1 has a pro-tumorigenic role.

AS1708727_Signaling_Pathway cluster_upstream Upstream Regulation cluster_foxo1 FoxO1 Regulation and Inhibition cluster_downstream Downstream Effects Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K AKT AKT PI3K->AKT FoxO1 (P) FoxO1 (P) AKT->FoxO1 (P) Phosphorylation (Inhibition) FoxO1 (active) FoxO1 (active) Pro-tumorigenic\nGene Expression Pro-tumorigenic Gene Expression FoxO1 (active)->Pro-tumorigenic\nGene Expression Transcription Apoptotic Gene\nRepression Apoptotic Gene Repression FoxO1 (active)->Apoptotic Gene\nRepression Repression Cancer Stem Cell\nPhenotype Cancer Stem Cell Phenotype Pro-tumorigenic\nGene Expression->Cancer Stem Cell\nPhenotype This compound This compound This compound->FoxO1 (active) Inhibition Apoptotic Gene\nExpression (FAS, BIM) Apoptotic Gene Expression (FAS, BIM) This compound->Apoptotic Gene\nExpression (FAS, BIM) Upregulation Tumor Growth &\nResistance Tumor Growth & Resistance Cancer Stem Cell\nPhenotype->Tumor Growth &\nResistance Apoptosis Apoptosis Apoptotic Gene\nExpression (FAS, BIM)->Apoptosis Reduced Tumor\nGrowth Reduced Tumor Growth Apoptosis->Reduced Tumor\nGrowth

Caption: this compound inhibits the pro-tumorigenic activity of FoxO1, leading to apoptosis.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative effects of FoxO1 inhibition by this compound and a structurally similar inhibitor, AS1842856, on glioblastoma and basal-like breast cancer cell lines.

Table 1: Effect of FoxO1 Inhibition on Colony Formation

Cell LineCancer TypeTreatment (AS1842856)Reduction in Colony Formation (%)
MDA-MB-468Basal-like Breast Cancer1 µM~50%
BT549Basal-like Breast Cancer1 µM~60%
LN229Glioblastoma1 µM~75%
DBTRGGlioblastoma1 µM~80%
A172Glioblastoma1 µM~90%
LN18Glioblastoma1 µM~70%

Data is estimated from graphical representations in Flores et al., FEBS Open Bio, 2023.[1][2]

Table 2: Upregulation of Pro-Apoptotic Genes by FoxO1 Inhibition

Cell LineCancer TypeTreatmentGeneFold Increase in Expression (vs. Control)
BT549Basal-like Breast Cancer1 µM AS1842856 (48h)FAS~2.5
BIM~3.0
MDA-MB-468Basal-like Breast Cancer1 µM this compound (48h)FAS~2.0
U87MGGlioblastoma1 µM AS1842856 (48h)FAS~4.0
BIM~2.0
LN229Glioblastoma1 µM AS1842856 (48h)FAS~3.5
BIM~2.5

Data is estimated from graphical representations in Flores et al., FEBS Open Bio, 2023.[1][2][3]

Table 3: Induction of Apoptosis by FoxO1 Inhibition (AS1842856)

Cell LineCancer TypeTreatment (1 µM)Increase in Apoptotic Cells (%)
LN229Glioblastoma48h~30%
BT549Basal-like Breast Cancer48h~25%
MDA-MB-468Basal-like Breast Cancer48h~20%

Data is estimated from graphical representations of Annexin V/PI staining in Flores et al., FEBS Open Bio, 2023.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Colony Formation Assay

This assay assesses the ability of single cells to undergo unlimited division and form colonies.

Colony_Formation_Assay_Workflow A 1. Cell Seeding Seed single cells in 6-well plates. B 2. Treatment Treat with this compound or vehicle control. A->B C 3. Incubation Incubate for 10-14 days until colonies are visible. B->C D 4. Fixation & Staining Fix with methanol and stain with crystal violet. C->D E 5. Quantification Count colonies and calculate the surviving fraction. D->E

Caption: Workflow for the colony formation assay.

Methodology:

  • Cell Seeding: Cancer cell lines (e.g., MDA-MB-468, LN229) are harvested, counted, and seeded at a low density (e.g., 500-1000 cells/well) in 6-well plates.

  • Treatment: After 24 hours, cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: Plates are incubated in a humidified incubator at 37°C with 5% CO2 for 10-14 days, with media changes as required.

  • Fixation and Staining: The medium is removed, and colonies are washed with PBS, fixed with 100% methanol for 15 minutes, and then stained with 0.5% crystal violet solution for 20 minutes.

  • Quantification: Plates are washed with water and air-dried. Colonies containing ≥50 cells are counted manually or using an automated colony counter. The surviving fraction is calculated as (mean number of colonies / number of cells seeded) of the treated group divided by that of the control group.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This technique is used to measure the relative expression levels of target genes (e.g., FAS, BIM).

qRT_PCR_Workflow A 1. Cell Treatment & Lysis Treat cells with this compound, then lyse. B 2. RNA Extraction Isolate total RNA from lysed cells. A->B C 3. cDNA Synthesis Reverse transcribe RNA to cDNA. B->C D 4. qPCR Amplify cDNA with gene-specific primers and SYBR Green. C->D E 5. Data Analysis Calculate relative gene expression using the 2^-ΔΔCt method. D->E

Caption: Workflow for qRT-PCR analysis.

Methodology:

  • Cell Treatment and Lysis: Cells are seeded in 6-well plates and treated with this compound or vehicle for the desired time (e.g., 48 hours). After treatment, cells are washed with PBS and lysed using a suitable lysis buffer (e.g., TRIzol).

  • RNA Extraction: Total RNA is extracted from the cell lysates according to the manufacturer's protocol of the chosen RNA isolation kit. RNA concentration and purity are determined using a spectrophotometer.

  • cDNA Synthesis: A fixed amount of RNA (e.g., 1 µg) is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

  • qPCR: The qPCR reaction is prepared with cDNA template, gene-specific primers for the target genes (FAS, BIM) and a reference gene (e.g., GAPDH, TUBB), and a qPCR master mix containing SYBR Green dye. The reaction is run on a real-time PCR instrument.

  • Data Analysis: The cycle threshold (Ct) values are obtained. The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalizing to the reference gene and comparing the treated samples to the vehicle control.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay detects and quantifies apoptotic cells.

Apoptosis_Assay_Workflow A 1. Cell Treatment Treat cells with this compound or vehicle. B 2. Cell Harvesting Collect both adherent and floating cells. A->B C 3. Staining Stain cells with FITC-Annexin V and Propidium Iodide (PI). B->C D 4. Flow Cytometry Acquire and analyze data on a flow cytometer. C->D E 5. Quadrant Analysis Quantify viable, early apoptotic, late apoptotic, and necrotic cells. D->E

Caption: Workflow for the Annexin V/PI apoptosis assay.

Methodology:

  • Cell Treatment: Cells are treated with this compound or vehicle for the indicated time.

  • Cell Harvesting: Both floating and adherent cells are collected. Adherent cells are detached using a gentle enzyme-free dissociation solution to maintain cell membrane integrity.

  • Staining: Cells are washed with cold PBS and resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed on a flow cytometer.

  • Quadrant Analysis: The data is analyzed to distinguish between different cell populations:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Conclusion

The FoxO1 inhibitor this compound represents a promising therapeutic agent for cancers where FoxO1 plays a pro-tumorigenic role, such as certain subtypes of glioblastoma and breast cancer. By inhibiting FoxO1, this compound can induce apoptosis and reduce the proliferative capacity of these cancer cells. The data and protocols presented in this guide provide a solid foundation for further research and development of FoxO1 inhibitors as a targeted cancer therapy. Further investigation into the precise molecular mechanisms underlying the paradoxical role of FoxO1 in different cancer contexts is warranted to identify patient populations most likely to benefit from this therapeutic approach.

References

The Foxo1 Inhibitor AS1708727: A Deep Dive into its Impact on Triglyceride Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel Foxo1 inhibitor, AS1708727, and its significant impact on triglyceride metabolism. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the molecular mechanisms underlying lipid disorders and potential therapeutic interventions. This guide synthesizes available data on this compound, detailing its mechanism of action, presenting quantitative in vivo and in vitro data, outlining relevant experimental protocols, and visualizing the key signaling pathways involved.

Introduction: Targeting Foxo1 for Hypertriglyceridemia

Hypertriglyceridemia is a prevalent lipid disorder characterized by elevated levels of triglycerides in the bloodstream, and it is a significant risk factor for cardiovascular disease and pancreatitis. The forkhead box protein O1 (Foxo1) has emerged as a key transcription factor in the regulation of both glucose and lipid metabolism.[1][2] In the liver, Foxo1 plays a crucial role in orchestrating the expression of genes involved in triglyceride synthesis and transport.[1] this compound is a novel, orally active small molecule inhibitor of Foxo1 that has demonstrated potent anti-hyperglycemic and anti-hypertriglyceridemic effects in preclinical models.[3][4] This guide will focus on the latter, exploring the molecular underpinnings of how this compound modulates triglyceride metabolism.

Mechanism of Action: Inhibition of Foxo1-Mediated ApoC-III Expression

The primary mechanism by which this compound lowers plasma triglycerides is through the inhibition of Foxo1's transcriptional activity. Foxo1 directly binds to the promoter region of the apolipoprotein C-III (ApoC3) gene, enhancing its transcription.[3][5] ApoC-III is a key protein in triglyceride metabolism, primarily by inhibiting lipoprotein lipase (LPL), the enzyme responsible for the hydrolysis of triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons.[6][7] By inhibiting LPL, ApoC-III slows the clearance of triglyceride-rich lipoproteins from the circulation.[6]

This compound, by inhibiting Foxo1, leads to a downstream reduction in ApoC3 gene expression.[3] This decrease in ApoC-III levels relieves the inhibition of LPL, thereby promoting the efficient breakdown of triglycerides and the clearance of triglyceride-rich lipoproteins, ultimately resulting in lower plasma triglyceride levels.[3][6]

Data Presentation: In Vivo and In Vitro Efficacy of this compound

The following tables summarize the key quantitative data from preclinical studies evaluating the efficacy of this compound.

Table 1: In Vivo Efficacy of this compound in Diabetic db/db Mice

ParameterTreatment GroupDose (mg/kg, oral)DurationResultReference
Plasma TriglyceridesThis compound3004 days (twice daily)Significantly reduced[8]
Plasma GlucoseThis compound3004 days (twice daily)Significantly reduced[8]
Hepatic ApoC-III mRNAThis compoundNot specifiedNot specifiedDecreased expression[3]
Hepatic G6Pase mRNAThis compound100 and 3004 days (twice daily)Significantly reduced[8]
Hepatic PEPCK mRNAThis compound100 and 3004 days (twice daily)Significantly reduced[8]

Table 2: In Vitro Potency of this compound in Fao Hepatoma Cells

Target GeneEC50 (µM)Cell LineReference
G6Pase0.33FaoNot specified
PEPCK0.59FaoNot specified

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its effects on triglyceride metabolism. These are representative protocols based on standard laboratory practices.

In Vivo Study in db/db Mice
  • Animal Model: Male diabetic db/db mice are a commonly used model for type 2 diabetes and associated dyslipidemia.

  • Acclimatization: Animals are acclimated for at least one week prior to the experiment with free access to standard chow and water.

  • Drug Administration: this compound is suspended in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally via gavage at doses ranging from 30 to 300 mg/kg, typically twice daily for a period of 4 days. A vehicle control group receives the vehicle alone.

  • Blood Collection: Blood samples are collected from the tail vein or via cardiac puncture at the end of the treatment period. Plasma is separated by centrifugation for subsequent analysis.

  • Tissue Collection: Livers are excised, weighed, and snap-frozen in liquid nitrogen for gene expression analysis.

Plasma Triglyceride Measurement
  • Principle: This is a colorimetric assay based on the enzymatic hydrolysis of triglycerides to glycerol and free fatty acids. The glycerol is then measured in a coupled enzyme reaction.

  • Procedure:

    • Plasma samples are thawed on ice.

    • A commercial triglyceride quantification kit is used according to the manufacturer's instructions.

    • Briefly, a small volume of plasma (e.g., 10 µL) is added to a 96-well plate.

    • A reaction mixture containing lipase and other enzymes is added to each well.

    • The plate is incubated at room temperature for a specified time (e.g., 30 minutes).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Triglyceride concentrations are calculated based on a standard curve generated with known concentrations of a triglyceride standard.[9]

Hepatic Gene Expression Analysis by Real-Time PCR
  • RNA Extraction: Total RNA is isolated from frozen liver tissue using a commercial RNA extraction kit (e.g., TRIzol reagent or RNeasy kit). The quality and quantity of RNA are assessed using a spectrophotometer.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit with oligo(dT) or random primers.[10]

  • Real-Time PCR:

    • Real-time PCR is performed using a SYBR Green-based detection method on a real-time PCR system.[11]

    • Gene-specific primers for mouse ApoC3 and a housekeeping gene (e.g., Gapdh or Actb) are designed or obtained from a reliable source.

    • The PCR reaction mixture typically contains cDNA template, forward and reverse primers, and SYBR Green master mix.

    • The thermal cycling conditions generally include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • The relative expression of the target gene is calculated using the ΔΔCt method, normalized to the expression of the housekeeping gene.[11]

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

AS1708727_Mechanism_of_Action cluster_0 Hepatocyte cluster_1 Bloodstream This compound This compound Foxo1_active Active Foxo1 (Nuclear) This compound->Foxo1_active Inhibits ApoCIII_gene ApoC-III Gene Foxo1_active->ApoCIII_gene Activates Transcription Foxo1_inactive Inactive Foxo1 (Cytoplasmic) ApoCIII_mRNA ApoC-III mRNA ApoCIII_gene->ApoCIII_mRNA Transcription ApoCIII_protein ApoC-III Protein ApoCIII_mRNA->ApoCIII_protein Translation ApoCIII_protein_secreted Secreted ApoC-III LPL Lipoprotein Lipase (LPL) ApoCIII_protein_secreted->LPL Inhibits Triglycerides Triglycerides (in VLDL/Chylomicrons) LPL->Triglycerides Hydrolyzes FFA Free Fatty Acids + Glycerol Triglycerides->FFA

Caption: Mechanism of action of this compound in reducing plasma triglycerides.

Experimental_Workflow cluster_0 In Vivo Experiment cluster_1 Analysis cluster_2 Outcome start Diabetic db/db Mice treatment Oral Administration: This compound or Vehicle (4 days, twice daily) start->treatment collection Blood & Liver Collection treatment->collection plasma_analysis Plasma Analysis: Triglyceride Measurement collection->plasma_analysis liver_analysis Liver Analysis: ApoC-III Gene Expression (RT-PCR) collection->liver_analysis tg_outcome Reduced Plasma Triglycerides plasma_analysis->tg_outcome gene_outcome Decreased ApoC-III mRNA Expression liver_analysis->gene_outcome

Caption: Workflow for evaluating the in vivo efficacy of this compound.

Foxo1_Signaling_Pathway cluster_nucleus Nucleus Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor PI3K PI3K Insulin_Receptor->PI3K Activates Akt Akt/PKB PI3K->Akt Activates Foxo1_nuc Foxo1 (Nuclear, Active) Akt->Foxo1_nuc Phosphorylates & Inhibits Nuclear Translocation Foxo1_cyto Foxo1 (Cytoplasmic, Inactive) Foxo1_cyto->Foxo1_nuc Translocates to Nucleus (in absence of Insulin signaling) Foxo1_nuc->Foxo1_cyto Translocates to Cytoplasm ApoCIII_gene ApoC-III Gene Foxo1_nuc->ApoCIII_gene Promotes Transcription This compound This compound This compound->Foxo1_nuc Inhibits

Caption: Foxo1 signaling pathway in the regulation of ApoC-III gene expression.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for the management of hypertriglyceridemia through its targeted inhibition of the Foxo1 transcription factor. By downregulating the expression of ApoC-III, this compound effectively enhances the clearance of triglycerides from the plasma. The preclinical data strongly support its potential as a novel treatment for metabolic disorders characterized by elevated triglyceride levels.

Further research is warranted to fully elucidate the long-term efficacy and safety profile of this compound. Clinical trials will be essential to translate these promising preclinical findings into a viable therapeutic option for patients with hypertriglyceridemia and related metabolic diseases. Additionally, exploring the broader effects of Foxo1 inhibition on other aspects of lipid and glucose metabolism will provide a more complete understanding of the therapeutic potential of this class of compounds.

References

The Role of Foxo1 Inhibition by AS1708727 in Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forkhead box protein O1 (Foxo1), a member of the FOXO family of transcription factors, plays a pivotal role in regulating a multitude of cellular processes, including cell cycle arrest, DNA repair, and apoptosis. Its function as a tumor suppressor is well-documented, primarily through its ability to translocate to the nucleus and activate the transcription of pro-apoptotic genes. The activity of Foxo1 is tightly regulated, most notably by the PI3K/Akt signaling pathway, which, upon activation by growth factors, phosphorylates Foxo1, leading to its cytoplasmic sequestration and inhibition of its transcriptional activity.

Dysregulation of the PI3K/Akt/Foxo1 axis is a common feature in various cancers, leading to the suppression of Foxo1-mediated apoptosis and promoting cell survival. Consequently, the pharmacological inhibition of Foxo1 has emerged as a potential therapeutic strategy to induce apoptosis in cancer cells. AS1708727 is a small molecule inhibitor of Foxo1 that has been investigated for its potential to modulate Foxo1 activity. This technical guide provides an in-depth overview of the role of Foxo1 inhibition by this compound in the induction of apoptosis, with a focus on the underlying molecular mechanisms, experimental validation, and relevant protocols for research and development.

While specific quantitative data for the apoptotic effects of this compound is limited in publicly available literature, this guide also incorporates data from the closely related and more extensively studied Foxo1 inhibitor, AS1842856, to provide a comprehensive understanding of the therapeutic potential of targeting Foxo1.

Data Presentation

Table 1: In Vitro Efficacy of Foxo1 Inhibitors on Apoptosis and Gene Expression
CompoundCell LineAssayConcentrationIncubation TimeObserved EffectCitation
This compound BT549, MDA-MB-468qRT-PCRNot specified4 daysIncreased FAS gene expression.[1]
This compound BT549, MDA-MB-468, LN18Colony FormationNot specified5 daysReduced colony formation.[2]
AS1842856 BT549, MDA-MB-468, LN229, A172, DBTRG, LN-18Flow Cytometry (Annexin V/PI)1 µM48 hoursIncreased percentage of apoptotic cells.[1]
AS1842856 BT549, MDA-MB-468, LN229Western Blot1 µM48 hoursIncreased cleavage of Caspase-3.[2]
AS1842856 BT549, MDA-MB-468, U87MG, HCT116qRT-PCR1 µM48 hoursIncreased FAS and/or BIM gene expression.[1]
AS1842856 BCP-ALL cell linesMTT AssayVarious6 daysIC50 values in the nanomolar range.[3]
AS1842856 BCP-ALL cell linesFlow Cytometry (Annexin V/PI)40 nM, 80 nM24, 48, 72 hoursDose- and time-dependent increase in apoptosis.[3]

Note: While this compound has been shown to induce the pro-apoptotic gene FAS, quantitative dose-response data for its direct effect on apoptosis is not as readily available as for AS1842856. AS1842856 demonstrates robust induction of both FAS and BIM.[1]

Signaling Pathways and Experimental Workflows

Foxo1 Signaling Pathway in Apoptosis

Foxo1_Apoptosis_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors / Insulin Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt (PKB) PI3K->Akt Activates Foxo1_P Phosphorylated Foxo1 Akt->Foxo1_P Phosphorylates 14_3_3 14-3-3 Protein Foxo1_P->14_3_3 Binds Foxo1_Inhibited Cytoplasmic Sequestration (Inhibition) 14_3_3->Foxo1_Inhibited Mediates Foxo1_Active Active Foxo1 This compound This compound This compound->Foxo1_Active Inhibits Foxo1_Active->Foxo1_P Dephosphorylation DNA DNA (Promoter Region) Pro_Apoptotic_Genes Pro-Apoptotic Genes (FAS, BIM, etc.) DNA->Pro_Apoptotic_Genes Induces Transcription Apoptosis Apoptosis Pro_Apoptotic_Genes->Apoptosis Promotes Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Apoptosis Analysis cluster_qRTPCR Gene Expression cluster_WesternBlot Protein Expression cluster_FlowCytometry Cellular Analysis Cell_Culture Cancer Cell Culture Treatment Treat with this compound (or vehicle control) Cell_Culture->Treatment Incubation Incubate for defined time points Treatment->Incubation Harvest_Cells Harvest Cells Incubation->Harvest_Cells RNA_Extraction RNA Extraction Harvest_Cells->RNA_Extraction Protein_Lysis Protein Lysis Harvest_Cells->Protein_Lysis Staining Annexin V/PI Staining Harvest_Cells->Staining cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qRT_PCR qRT-PCR for FAS, BIM cDNA_Synthesis->qRT_PCR SDS_PAGE SDS-PAGE Protein_Lysis->SDS_PAGE Western_Blot Western Blot for Cleaved Caspase-3 SDS_PAGE->Western_Blot Flow_Cytometry Flow Cytometry Staining->Flow_Cytometry Quantification Quantify Apoptotic Cells Flow_Cytometry->Quantification

References

Methodological & Application

Application Notes and Protocols for AS1708727 in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the novel Forkhead Box O1 (Foxo1) inhibitor, AS1708727, in animal studies. While in vivo data for this compound is most extensively documented in metabolic disease models, this guide also offers insights into potential applications in oncology research based on the known roles of the Foxo1 signaling pathway in cancer.

Mechanism of Action

This compound is a potent and selective inhibitor of Foxo1, a key transcription factor in the PI3K/Akt signaling pathway.[1] Foxo1 regulates the expression of genes involved in various cellular processes, including gluconeogenesis, lipid metabolism, cell cycle arrest, and apoptosis.[1] In the context of metabolic diseases, inhibition of Foxo1 in the liver by this compound has been shown to decrease the expression of gluconeogenic enzymes such as glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate carboxykinase (PEPCK), leading to reduced hepatic glucose production.[1]

The PI3K/Akt/Foxo1 signaling axis is also frequently dysregulated in cancer, making Foxo1 a potential therapeutic target. While direct in vivo oncology studies with this compound are not extensively published, the inhibition of Foxo1 is being explored as a strategy to induce apoptosis and inhibit proliferation in cancer cells.[2]

Signaling Pathway

The diagram below illustrates the central role of Foxo1 in the PI3K/Akt signaling pathway and its downstream effects, which are modulated by this compound.

FOXO1_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT Akt PIP3->AKT Activation Foxo1_active Foxo1 (active) [Nucleus] AKT->Foxo1_active Phosphorylation (Inhibition) This compound This compound This compound->Foxo1_active Inhibition Foxo1_inactive p-Foxo1 (inactive) [Cytoplasm] Foxo1_active->Foxo1_inactive Gene_Expression Target Gene Expression Foxo1_active->Gene_Expression Transcription Gluconeogenesis Gluconeogenesis (G6Pase, PEPCK) Gene_Expression->Gluconeogenesis Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest

Diagram 1: this compound inhibits the transcriptional activity of Foxo1.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from animal studies.

Table 1: Dosage and Administration of this compound in a Diabetic Mouse Model

Animal ModelDosageAdministration RouteFrequencyDurationObserved EffectsReference
Diabetic db/db mice30 - 300 mg/kgOralTwice daily4 daysSignificant reduction in blood glucose and triglyceride levels.[1][3][1][3]

Table 2: Pharmacokinetic Parameters of this compound in Mice

Animal ModelDosageAdministration RouteCmaxTmaxKey ObservationReference
db/db mice300 mg/kgOral26.7 µM0.5 hoursGood hepatic conversion (liver concentration 3.7 to 5.4 times higher than plasma).[3][3]

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Diabetic Mouse Model

This protocol is based on a study evaluating the anti-hyperglycemic and anti-hypertriglyceridemic effects of this compound in diabetic db/db mice.[1]

1. Animal Model:

  • Male db/db mice (a model for type 2 diabetes) are suitable for this study.

2. Compound Preparation and Administration:

  • Vehicle Formulation: A common vehicle for oral administration of hydrophobic compounds like this compound is a suspension in 0.5% methylcellulose or a solution containing co-solvents. A commercial supplier suggests the following formulation for a clear solution: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[3] Alternatively, for a suspension, 10% DMSO in 90% corn oil can be used.[3]

  • Dosage: Prepare dosing solutions to administer 30, 100, and 300 mg/kg of this compound.

  • Administration: Administer the compound or vehicle orally (p.o.) via gavage twice daily for four consecutive days.

3. In-Life Monitoring and Sample Collection:

  • Monitor blood glucose levels from tail vein blood samples at regular intervals.

  • At the end of the treatment period, collect terminal blood samples for the analysis of plasma triglycerides and liver enzymes (ALT, AST).

  • Harvest liver tissue for gene expression analysis (e.g., qPCR for G6Pase and PEPCK).

4. Pyruvate Challenge Test (Optional):

  • To further assess the effect on gluconeogenesis, a pyruvate challenge can be performed.

  • Fast the mice overnight.

  • Administer a single oral dose of this compound or vehicle.

  • After a set time (e.g., 60 minutes), inject pyruvate intraperitoneally (i.p.).

  • Monitor blood glucose levels at various time points post-injection.

Protocol 2: General Protocol for a Xenograft Tumor Model Study

While specific in vivo oncology data for this compound is limited, this generalized protocol can be adapted for initial studies. The dosage may be extrapolated from the diabetic model, starting with a well-tolerated dose and escalating.

1. Cell Line and Animal Model:

  • Cell Lines: Select cancer cell lines with a known dependence on or dysregulation of the PI3K/Akt/Foxo1 pathway.

  • Animal Models: Use immunodeficient mice (e.g., nude, SCID, or NSG mice) for the engraftment of human cancer cell lines.

2. Tumor Inoculation:

  • Subcutaneously inject a suspension of tumor cells (typically 1-10 million cells in 100-200 µL of a suitable medium like Matrigel) into the flank of each mouse.

  • Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).

3. Randomization and Treatment:

  • Randomize mice into treatment and control groups.

  • Compound Preparation: Prepare this compound in a suitable vehicle for the chosen route of administration (oral or intraperitoneal).

  • Dosage: Based on the diabetic studies, a starting dose in the range of 30-100 mg/kg could be explored.

  • Administration: Administer this compound or vehicle according to the planned schedule (e.g., daily, twice daily).

4. Tumor Growth Monitoring and Efficacy Endpoints:

  • Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate tumor volume.

  • Monitor the body weight of the animals as an indicator of toxicity.

  • The primary efficacy endpoint is typically tumor growth inhibition.

  • At the end of the study, tumors can be excised for further analysis (e.g., histology, western blotting for pathway markers).

Experimental Workflow Diagram

The following diagram outlines a typical workflow for a preclinical in vivo study of this compound.

Experimental_Workflow start Start animal_model Select Animal Model (e.g., db/db mice, Nude mice) start->animal_model tumor_inoculation Tumor Inoculation (for oncology studies) animal_model->tumor_inoculation randomization Randomize Animals into Groups animal_model->randomization For non-oncology studies tumor_inoculation->randomization compound_prep Prepare this compound and Vehicle randomization->compound_prep administration Administer Compound (Oral or IP) compound_prep->administration monitoring In-Life Monitoring (Tumor size, Body weight, Blood glucose) administration->monitoring monitoring->administration Repeated Dosing sample_collection Terminal Sample Collection (Blood, Tissues) monitoring->sample_collection analysis Data Analysis (Efficacy, Biomarkers) sample_collection->analysis end End analysis->end

Diagram 2: General experimental workflow for in vivo studies of this compound.

Conclusion

This compound is a valuable tool for investigating the role of Foxo1 in various physiological and pathological processes. The provided protocols and data offer a solid foundation for designing and conducting animal studies in the fields of metabolic diseases and oncology. Researchers are encouraged to adapt these protocols to their specific experimental needs and to consult relevant literature for the most up-to-date information.

References

Application Notes and Protocols for AS1708727 in Breast Cancer Cell Apoptosis Induction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS1708727 is a small molecule inhibitor of the Forkhead box protein O1 (FOXO1), a transcription factor implicated in the regulation of cell fate, including proliferation, differentiation, and apoptosis. In the context of oncology, particularly in aggressive subtypes of breast cancer such as basal-like breast cancer, the inhibition of FOXO1 has emerged as a promising therapeutic strategy to induce programmed cell death, or apoptosis, in cancer cells.

These application notes provide a comprehensive overview of the use of this compound for inducing apoptosis in breast cancer cells. Due to the limited availability of specific quantitative data for this compound in the public domain, this document will leverage data from a closely related and more extensively characterized FOXO1 inhibitor, AS1842856. Both compounds share the same mechanism of action, and the provided data and protocols for AS1842856 serve as a robust reference for designing and interpreting experiments with this compound.

The central mechanism involves the inhibition of FOXO1, leading to the upregulation of pro-apoptotic genes, most notably the FAS cell surface death receptor (FAS).[1][2] This upregulation sensitizes the cancer cells to apoptotic signals, ultimately leading to their demise.

Mechanism of Action: FOXO1 Inhibition-Mediated Apoptosis

This compound and related compounds directly bind to FOXO1, preventing its transcriptional activity. In certain breast cancer cells, this inhibition lifts the repression of pro-apoptotic genes. A key target is the FAS gene, which encodes the Fas receptor, a critical component of the extrinsic apoptosis pathway. Increased expression of the Fas receptor on the cell surface leads to the activation of the caspase cascade and subsequent execution of apoptosis.

FOXO1_Inhibition_Apoptosis_Pathway This compound This compound FOXO1 FOXO1 This compound->FOXO1 Inhibition FAS_Gene FAS Gene (Pro-apoptotic) FOXO1->FAS_Gene Repression FAS_Receptor Fas Receptor FAS_Gene->FAS_Receptor Expression Caspase_Cascade Caspase Cascade FAS_Receptor->Caspase_Cascade Activation Apoptosis Apoptosis Caspase_Cascade->Apoptosis Execution

Figure 1: Signaling pathway of this compound-induced apoptosis.

Data Presentation

The following tables summarize the quantitative effects of the FOXO1 inhibitor AS1842856 on breast cancer cell lines, which are anticipated to be similar for this compound due to their shared target and mechanism.

Table 1: Effect of FOXO1 Inhibitor AS1842856 on Colony Formation in Basal-like Breast Cancer Cell Lines

Cell LineTreatment ConcentrationDurationOutcomeReference
MDA-MB-468Increasing concentrations5 daysReduced colony formation[2]
BT549Increasing concentrations5 daysReduced colony formation[2]

Table 2: Induction of Pro-Apoptotic Gene Expression by AS1842856 (1 µM for 48 hours)

Cell LineTarget GeneFold Change in Expression (approx.)Reference
MDA-MB-468FAS~2.5-fold increase[1]
BT549FAS~2-fold increase[1]
BT549BIM~2.5-fold increase[1]

Table 3: Induction of Apoptosis Markers by AS1842856 (1 µM)

Cell LineApoptosis MarkerOutcomeReference
BT549Annexin V / PI StainingIncreased percentage of apoptotic cells[2]
MDA-MB-468Annexin V / PI StainingIncreased percentage of apoptotic cells[2]
BT549Cleaved Caspase 3Increased levels[2]
MDA-MB-468Cleaved Caspase 3Increased levels[2]

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in inducing apoptosis in breast cancer cells.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Phenotypic Assays cluster_2 Molecular Analysis a Seed Breast Cancer Cells b Treat with this compound a->b c Colony Formation Assay b->c d Apoptosis Assay (Annexin V/PI) b->d e RNA Extraction b->e f qRT-PCR for FAS e->f

Figure 2: General experimental workflow.
Protocol 1: Cell Culture and Treatment

  • Cell Lines: Use human breast cancer cell lines, particularly basal-like subtypes such as MDA-MB-468 and BT549.

  • Culture Medium: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubation: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM). Further dilute in culture medium to achieve the desired final concentrations. A vehicle control (DMSO) should be included in all experiments.

  • Treatment: When cells reach 70-80% confluency, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control.

Protocol 2: Colony Formation Assay
  • Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in a 6-well plate.

  • Treatment: After 24 hours, treat the cells with increasing concentrations of this compound.

  • Incubation: Incubate the plates for 5-10 days, or until visible colonies are formed in the control wells.

  • Staining:

    • Wash the wells gently with PBS.

    • Fix the colonies with 4% paraformaldehyde for 15 minutes.

    • Stain the colonies with 0.5% crystal violet solution for 20 minutes.

  • Quantification:

    • Gently wash the wells with water to remove excess stain and allow them to air dry.

    • Photograph the plates and count the colonies (manually or using imaging software).

Protocol 3: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time (e.g., 48 hours).

  • Cell Harvesting:

    • Collect the floating cells from the medium.

    • Wash the adherent cells with PBS and detach them using trypsin.

    • Combine the floating and adherent cells and centrifuge.

  • Staining:

    • Wash the cell pellet with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V positive, PI negative cells are in early apoptosis.

    • Annexin V positive, PI positive cells are in late apoptosis or necrosis.

Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for FAS Gene Expression
  • Cell Treatment and RNA Extraction:

    • Treat cells with this compound or vehicle control for 48 hours.

    • Extract total RNA using a suitable RNA isolation kit according to the manufacturer's instructions.

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qRT-PCR:

    • Perform qRT-PCR using a SYBR Green-based master mix and primers specific for the FAS gene and a housekeeping gene (e.g., GAPDH or TUBB) for normalization.

    • Example Primer Sequences (Human):

      • FAS Forward: 5'-AAGGAGCTGACAGATGCAGGA-3'

      • FAS Reverse: 5'-GCTGCAGTTTCCTTTCTTGG-3'

      • GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'

      • GAPDH Reverse: 5'-GAAGATGGTGATGGGATTTC-3'

  • Data Analysis:

    • Calculate the relative gene expression using the 2-ΔΔCt method.

Conclusion

This compound represents a valuable research tool for investigating the role of FOXO1 in breast cancer and for exploring novel therapeutic strategies aimed at inducing apoptosis in cancer cells. The protocols and data presented, using the closely related compound AS1842856 as a reference, provide a solid foundation for researchers to effectively utilize this compound in their studies. The targeted inhibition of FOXO1 by this compound, leading to the upregulation of pro-apoptotic genes like FAS, underscores its potential in the development of new treatments for breast cancer, particularly for aggressive subtypes that currently have limited therapeutic options.

References

Application Notes and Protocols: Assessing the Efficacy of AS1708727 in Preclinical Diabetes Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS1708727 is a novel and selective inhibitor of the Forkhead box protein O1 (Foxo1), a key transcription factor in the regulation of glucose and lipid metabolism.[1] Dysregulation of Foxo1 is implicated in the pathophysiology of type 2 diabetes. These application notes provide a comprehensive protocol for evaluating the therapeutic efficacy of this compound in preclinical diabetes models, including in vivo and in vitro experimental procedures.

Introduction

Foxo1 integrates insulin signaling with the regulation of genes involved in gluconeogenesis, glycogenolysis, and lipid metabolism.[1][2] In diabetic states, increased Foxo1 activity contributes to hyperglycemia by promoting hepatic glucose production.[1][3] this compound, by inhibiting Foxo1, is expected to ameliorate hyperglycemia and hypertriglyceridemia, making it a promising therapeutic candidate for type 2 diabetes.[1] This document outlines detailed protocols to assess the anti-diabetic effects of this compound in both cellular and animal models of diabetes.

In Vivo Efficacy Assessment in Diabetic Mouse Models

The db/db mouse, a genetic model of obesity, insulin resistance, and type 2 diabetes, is a suitable model for these studies.[2][3][4][5][6] Alternatively, a streptozotocin (STZ)-induced model of diabetes can be utilized.[1][7][8][9]

Animal Models
  • db/db Mice: These mice have a mutation in the leptin receptor, leading to hyperphagia, obesity, hyperglycemia, and insulin resistance.[2][3][4][5][6]

  • STZ-Induced Diabetic Mice: Streptozotocin is a toxin that specifically destroys pancreatic β-cells, leading to insulin deficiency and hyperglycemia.[1][7][8][9]

Experimental Design

A representative in vivo study design is presented below.

GroupTreatmentAnimal ModelNumber of Animals
1Vehicle (e.g., 0.5% methylcellulose)db/db mice8-10
2This compound (e.g., 10 mg/kg, oral gavage)db/db mice8-10
3This compound (e.g., 30 mg/kg, oral gavage)db/db mice8-10
4VehicleWild-type control mice8-10

Duration: Chronic treatment for 4-14 days.

Experimental Protocols

This test assesses the body's ability to clear a glucose load.

Protocol:

  • Fast mice for 6 hours with free access to water.[10][11][12]

  • Record baseline blood glucose from a tail snip using a glucometer.

  • Administer glucose (2 g/kg body weight) via oral gavage.[11]

  • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.[11][12]

This test evaluates insulin sensitivity.

Protocol:

  • Fast mice for 4-6 hours.[13][14]

  • Record baseline blood glucose.

  • Administer human insulin (0.75 U/kg body weight) via intraperitoneal (IP) injection.[14][15]

  • Measure blood glucose at 15, 30, 60, and 90 minutes post-insulin injection.[16]

This test assesses the rate of hepatic gluconeogenesis.

Protocol:

  • Fast mice overnight (approximately 16 hours).[17][18][19]

  • Record baseline blood glucose.

  • Administer sodium pyruvate (2 g/kg body weight) via IP injection.[16]

  • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-pyruvate injection.[16][17][18][19]

Data Presentation
ParameterVehicleThis compound (10 mg/kg)This compound (30 mg/kg)Wild-type Control
Body Weight (g)
Fasting Blood Glucose (mg/dL)
Fasting Plasma Insulin (ng/mL)
Plasma Triglycerides (mg/dL)
Plasma Cholesterol (mg/dL)
Time (min)VehicleThis compound (10 mg/kg)This compound (30 mg/kg)Wild-type Control
0
15
30
60
90
120
AUC (mg/dL*min)
Time (min)VehicleThis compound (10 mg/kg)This compound (30 mg/kg)Wild-type Control
0100100100100
15
30
60
90
AUC (% baseline*min)
Time (min)VehicleThis compound (10 mg/kg)This compound (30 mg/kg)Wild-type Control
0
15
30
60
90
120
AUC (mg/dL*min)

In Vitro Efficacy Assessment

Cell Models
  • Hepatocytes (e.g., primary mouse hepatocytes, HepG2, or Fao cells): To assess the direct effect of this compound on hepatic glucose production.[1][20]

  • Pancreatic β-cell lines (e.g., INS-1E, MIN6): To evaluate the impact on insulin secretion.[21]

Experimental Protocols

This assay measures the production of glucose from non-carbohydrate precursors in hepatocytes.

Protocol:

  • Plate hepatocytes and allow them to adhere.

  • Wash cells with glucose-free DMEM.

  • Incubate cells in glucose-free DMEM containing gluconeogenic substrates (e.g., 2 mM pyruvate and 20 mM lactate) with or without this compound for 3-6 hours.[22]

  • Collect the medium and measure the glucose concentration using a glucose oxidase assay kit.

  • Normalize glucose production to the total protein content of the cells.

This protocol is for measuring the expression of Foxo1 target genes involved in gluconeogenesis.

Protocol:

  • Treat hepatocytes with this compound for a specified time.

  • Isolate total RNA using a suitable kit (e.g., TRIzol).[23][24]

  • Synthesize cDNA using a reverse transcription kit.[23]

  • Perform qPCR using SYBR Green chemistry and primers for target genes (e.g., G6Pase, PEPCK) and a housekeeping gene (e.g., GAPDH).[23][25]

  • Calculate relative gene expression using the ΔΔCt method.

This assay assesses the function of pancreatic β-cells.[26][27][28][29]

Protocol:

  • Plate β-cells and culture overnight.

  • Pre-incubate cells in Krebs-Ringer Bicarbonate Buffer (KRBH) with low glucose (e.g., 2.8 mM) for 1 hour.

  • Replace the buffer with fresh KRBH containing low glucose and incubate for 1 hour to measure basal insulin secretion.

  • Replace the buffer with KRBH containing high glucose (e.g., 16.7 mM) with or without this compound and incubate for 1 hour to measure stimulated insulin secretion.[21]

  • Collect the supernatant and measure insulin concentration using an ELISA kit.

  • Normalize insulin secretion to total protein or DNA content.

Data Presentation
AssayVehicleThis compound (1 µM)This compound (10 µM)
Hepatic Gluconeogenesis (nmol/mg protein)
Relative Gene Expression (fold change)
G6Pase1
PEPCK1
Glucose-Stimulated Insulin Secretion (ng/mg protein)
Basal (Low Glucose)
Stimulated (High Glucose)
Stimulation Index (High/Low Glucose)

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the targeted signaling pathway and a general experimental workflow.

Insulin_Signaling_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor IRS IRS Insulin_Receptor->IRS PI3K PI3K IRS->PI3K Akt Akt PI3K->Akt Foxo1_active Foxo1 (Active) Nucleus Akt->Foxo1_active Phosphorylation Inhibition Foxo1_inactive Foxo1 (Inactive) Cytoplasm Foxo1_inactive->Foxo1_active Dephosphorylation Gluconeogenic_Genes Gluconeogenic Genes (G6Pase, PEPCK) Foxo1_active->Gluconeogenic_Genes Transcription Hepatic_Glucose_Production Hepatic Glucose Production Gluconeogenic_Genes->Hepatic_Glucose_Production This compound This compound This compound->Foxo1_active Inhibition

Caption: Insulin signaling pathway and the inhibitory action of this compound on Foxo1.

Experimental_Workflow start Start animal_model Select Diabetes Model (db/db or STZ-induced) start->animal_model treatment Chronic Treatment (Vehicle, this compound) animal_model->treatment in_vivo_assays In Vivo Assays (OGTT, ITT, PTT) treatment->in_vivo_assays tissue_collection Tissue Collection (Liver, Pancreas) in_vivo_assays->tissue_collection in_vitro_assays In Vitro Assays (Gluconeogenesis, qPCR, GSIS) tissue_collection->in_vitro_assays data_analysis Data Analysis and Interpretation in_vitro_assays->data_analysis end End data_analysis->end

Caption: General experimental workflow for assessing this compound efficacy.

References

Application Note & Protocol: In Vitro Assay for Measuring AS1708727 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forkhead box O1 (FoxO1) is a crucial transcription factor that plays a significant role in regulating metabolic processes, particularly glucose and triglyceride metabolism.[1][2] FoxO1 integrates signals from various pathways, most notably the insulin-PI3K/Akt pathway, to control the expression of genes involved in gluconeogenesis, glycogenolysis, and adipogenesis.[2][3] Dysregulation of FoxO1 activity is implicated in several metabolic diseases, including type 2 diabetes.[2]

The activity of FoxO1 is tightly controlled by post-translational modifications, primarily phosphorylation.[4] Upon insulin signaling, the kinase Akt (Protein Kinase B) phosphorylates FoxO1, leading to its translocation from the nucleus to the cytoplasm, thereby inhibiting its transcriptional activity.[2][3] In the absence of this inhibitory signal, FoxO1 remains in the nucleus, where it binds to the promoters of target genes, such as glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate carboxykinase (PEPCK), to stimulate glucose production.[1][2]

AS1708727 is a novel small molecule inhibitor of FoxO1.[1] It has been shown to reduce blood glucose and triglyceride levels in diabetic mouse models by suppressing the expression of key gluconeogenic genes in the liver.[1] This application note provides a detailed protocol for a robust in vitro cell-based reporter assay to quantify the inhibitory activity of this compound on FoxO1.

Principle of the Assay

This assay employs a dual-luciferase reporter system to specifically measure the transcriptional activity of FoxO1 in a cellular context. The principle relies on the co-transfection of cells with two plasmids:

  • An expression vector that drives the constitutive expression of the human FoxO1 protein.

  • A reporter vector containing the firefly luciferase gene under the control of a promoter with multiple copies of the Insulin Response Element (IRE), to which FoxO1 binds.

When FoxO1 is active, it binds to the IREs and drives the transcription of the luciferase gene, resulting in a quantifiable light signal upon addition of a substrate. The inhibitory activity of this compound is measured by the dose-dependent reduction in this luciferase signal. A second reporter (e.g., Renilla luciferase) driven by a constitutive promoter is often co-transfected to normalize for variations in cell number and transfection efficiency.

FoxO1 Signaling Pathway

The following diagram illustrates the canonical PI3K/Akt signaling pathway leading to the regulation of FoxO1 activity. In the absence of insulin, FoxO1 is active in the nucleus. This compound directly inhibits FoxO1, preventing the transcription of its target genes.

FoxO1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Insulin Insulin Insulin_Receptor Insulin Receptor PI3K PI3K Insulin_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates FoxO1_cyto FoxO1 Akt->FoxO1_cyto P FoxO1_P FoxO1-P (Inactive) FoxO1_nuc FoxO1 (Active) FoxO1_cyto->FoxO1_nuc Translocation Target_Genes G6Pase, PEPCK, etc. FoxO1_nuc->Target_Genes Transcription This compound This compound This compound->FoxO1_nuc Inhibits Experimental_Workflow start Start seed_cells 1. Seed Hepatocyte Cells (e.g., HepG2) in 96-well plates start->seed_cells incubate1 2. Incubate for 24 hours seed_cells->incubate1 transfect 3. Co-transfect with FoxO1 and IRE-Luciferase Plasmids incubate1->transfect incubate2 4. Incubate for 6 hours transfect->incubate2 treat 5. Treat with this compound (or vehicle control) incubate2->treat incubate3 6. Incubate for 18-24 hours treat->incubate3 lyse 7. Lyse Cells and Transfer Lysate to Assay Plate incubate3->lyse measure 8. Measure Firefly & Renilla Luciferase Activity lyse->measure analyze 9. Analyze Data and Calculate IC50 measure->analyze end End analyze->end Logical_Relationship cluster_input Input cluster_biological Biological Effect cluster_output Assay Output AS1708727_conc [this compound] Concentration FoxO1_Activity FoxO1 Transcriptional Activity AS1708727_conc->FoxO1_Activity Increases Inhibition Luciferase_Signal Normalized Luciferase Signal FoxO1_Activity->Luciferase_Signal Directly Proportional

References

Application Notes and Protocols for AS1708727: A Tool for Studying Foxo1 Function in Hepatocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS1708727 is a potent and specific inhibitor of the Forkhead box protein O1 (Foxo1), a key transcription factor in hepatocytes that governs a wide array of metabolic processes. Foxo1 integrates insulin signaling with the regulation of genes involved in gluconeogenesis, lipid metabolism, and cellular stress responses. Dysregulation of Foxo1 activity is implicated in various metabolic diseases, including type 2 diabetes and non-alcoholic fatty liver disease (NAFLD). This compound provides a valuable pharmacological tool to investigate the multifaceted roles of Foxo1 in liver physiology and pathology, and to explore its potential as a therapeutic target.

These application notes provide a comprehensive overview of the use of this compound for studying Foxo1 function in hepatocytes, including its mechanism of action, key in vitro and in vivo data, and detailed experimental protocols.

Mechanism of Action

This compound exerts its effects by directly inhibiting the transcriptional activity of Foxo1. In hepatocytes, the activity of Foxo1 is primarily regulated by the insulin signaling pathway. Upon insulin stimulation, the kinase Akt (also known as Protein Kinase B) phosphorylates Foxo1 at three conserved serine/threonine residues. This phosphorylation event leads to the translocation of Foxo1 from the nucleus to the cytoplasm, thereby preventing its binding to the promoter regions of its target genes and subsequent transcriptional activation. In the absence of insulin or in conditions of insulin resistance, Foxo1 remains in the nucleus and promotes the expression of genes involved in hepatic glucose production, such as Glucose-6-phosphatase (G6Pase) and Phosphoenolpyruvate carboxykinase (PEPCK). This compound effectively mimics the inhibitory effect of insulin signaling on Foxo1, leading to a reduction in the expression of these key gluconeogenic enzymes.[1]

Foxo1 Signaling Pathway in Hepatocytes

Foxo1_Signaling_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor PI3K PI3K Insulin_Receptor->PI3K Activates Akt Akt (PKB) PI3K->Akt Activates Foxo1_active Foxo1 (active) (Nucleus) Akt->Foxo1_active Phosphorylates Foxo1_inactive p-Foxo1 (inactive) (Cytoplasm) Foxo1_active->Foxo1_inactive Translocation Gluconeogenesis Gluconeogenic Gene Expression (G6Pase, PEPCK) Foxo1_active->Gluconeogenesis Promotes This compound This compound This compound->Foxo1_active Inhibits

Caption: Insulin-mediated inhibition of Foxo1 in hepatocytes.

Data Presentation

In Vitro Efficacy of this compound
Cell LineTarget GeneEC50 (µM)Incubation TimeReference
FaoG6Pase0.3318 h[2]
FaoPEPCK0.5918 h[2]
In Vivo Effects of this compound in Diabetic db/db Mice
ParameterDosageTreatment DurationOutcomeReference
Blood Glucose300 mg/kg (oral, twice daily)4 daysSignificantly reduced[1][2]
Plasma Triglycerides300 mg/kg (oral, twice daily)4 daysSignificantly reduced[1]
Hepatic G6Pase mRNA100 and 300 mg/kg (oral, twice daily)4 daysSignificantly reduced[2]
Hepatic PEPCK mRNA100 and 300 mg/kg (oral, twice daily)4 daysSignificantly reduced[2]
Plasma ALT and AST300 mg/kg (oral, twice daily)4 daysSignificantly reduced[2]

Experimental Protocols

Experimental Workflow for Studying this compound in Hepatocytes

Experimental_Workflow start Start culture Hepatocyte Culture (e.g., Fao cells) start->culture treatment This compound Treatment (Varying concentrations and time points) culture->treatment rna_extraction RNA Isolation treatment->rna_extraction protein_extraction Protein Lysis treatment->protein_extraction glucose_assay Glucose Production Assay treatment->glucose_assay qpcr qRT-PCR Analysis (G6Pase, PEPCK) rna_extraction->qpcr western_blot Western Blot Analysis (p-Foxo1, Total Foxo1) protein_extraction->western_blot data_analysis Data Analysis and Interpretation qpcr->data_analysis western_blot->data_analysis glucose_assay->data_analysis end End data_analysis->end

Caption: General workflow for in vitro studies using this compound.

Protocol 1: In Vitro Inhibition of Foxo1 Target Gene Expression in Fao Hepatocytes

This protocol details the methodology to assess the dose-dependent effect of this compound on the mRNA levels of the Foxo1 target genes, G6Pase and PEPCK, in the rat hepatoma cell line Fao.

Materials:

  • Fao cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 6-well tissue culture plates

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and primers for G6Pase, PEPCK, and a reference gene (e.g., GAPDH)

Procedure:

  • Cell Seeding: Seed Fao cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.

  • Treatment:

    • Prepare serial dilutions of this compound in serum-free medium to achieve final concentrations ranging from 0.1 µM to 3000 µM.[2] Include a vehicle control (DMSO).

    • Aspirate the growth medium from the cells and wash once with PBS.

    • Add the medium containing the different concentrations of this compound or vehicle to the respective wells.

  • Incubation: Incubate the cells for 18 hours.[2]

  • RNA Extraction: After incubation, lyse the cells directly in the wells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Analysis:

    • Perform quantitative real-time PCR (qPCR) using SYBR Green chemistry to determine the relative mRNA expression levels of G6Pase and PEPCK.

    • Normalize the expression of the target genes to the expression of a stable reference gene.

    • Calculate the fold change in gene expression relative to the vehicle-treated control.

Protocol 2: Western Blot Analysis of Foxo1 Phosphorylation

This protocol describes the detection of changes in Foxo1 phosphorylation at Ser256 in response to this compound treatment in hepatocytes. A decrease in phosphorylated Foxo1 (p-Foxo1) may indicate an increase in its nuclear localization and activity, which this compound is expected to counteract.

Materials:

  • Hepatocytes (e.g., primary hepatocytes or AML12 cells)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-p-Foxo1 (Ser256), anti-total Foxo1, and anti-loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Culture and treat hepatocytes with this compound as described in Protocol 1. A typical treatment duration for observing changes in protein phosphorylation is shorter, ranging from 30 minutes to 6 hours.

  • Protein Extraction:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-Foxo1 overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To determine total Foxo1 and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.

  • Densitometry Analysis: Quantify the band intensities and normalize the p-Foxo1 signal to the total Foxo1 signal to determine the relative change in phosphorylation.

Protocol 3: Hepatic Glucose Production Assay

This protocol outlines a method to measure the effect of this compound on glucose production in hepatocytes.

Materials:

  • Hepatocytes (e.g., Fao or primary hepatocytes)

  • Glucose-free DMEM

  • Gluconeogenic substrates (e.g., sodium lactate and sodium pyruvate)

  • This compound

  • Glucose assay kit

Procedure:

  • Cell Seeding and Culture: Seed hepatocytes in a multi-well plate and culture to confluency.

  • Starvation: Wash the cells with PBS and then incubate in serum-free medium overnight.

  • Induction of Gluconeogenesis:

    • Wash the cells twice with glucose-free DMEM.

    • Incubate the cells in glucose-free DMEM supplemented with gluconeogenic substrates (e.g., 20 mM sodium lactate and 2 mM sodium pyruvate).

    • Add different concentrations of this compound or vehicle (DMSO) to the wells.

  • Incubation: Incubate the cells for a defined period (e.g., 3-6 hours) at 37°C.

  • Sample Collection: Collect the supernatant from each well.

  • Glucose Measurement: Measure the glucose concentration in the supernatant using a commercial glucose assay kit.

  • Normalization: After collecting the supernatant, lyse the cells and measure the total protein content in each well to normalize the glucose production data.

  • Data Analysis: Calculate the rate of glucose production (e.g., in µg/mg protein/hour) and compare the effects of different concentrations of this compound to the vehicle control.

Conclusion

This compound is a valuable research tool for elucidating the intricate roles of Foxo1 in hepatic metabolism. The provided application notes and protocols offer a framework for researchers to design and execute experiments aimed at understanding Foxo1 function and evaluating the therapeutic potential of its inhibition. These methodologies can be adapted and optimized for specific research questions and experimental systems.

References

Troubleshooting & Optimization

AS1708727 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of AS1708727. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to ensure successful experimentation with this novel Foxo1 inhibitor.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am having trouble dissolving this compound. What are the recommended solvents?

A1: this compound exhibits good solubility in Dimethyl Sulfoxide (DMSO) for in vitro studies. For in vivo applications, specific formulations are required. It is crucial to use high-quality, anhydrous DMSO, as it is hygroscopic and absorbed moisture can significantly impact solubility.[1] Always use freshly opened DMSO for the best results.

Q2: My this compound precipitates when I dilute my DMSO stock solution in aqueous media for cell culture experiments. How can I prevent this?

A2: Precipitation upon dilution of a DMSO stock in aqueous-based cell culture media is a common issue with hydrophobic compounds. Here are some solutions:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low, typically below 0.5%, to avoid solvent toxicity to your cells.[2]

  • Direct Dilution: A recommended method is to add the small volume of your concentrated DMSO stock solution directly to a larger volume of the final culture medium with vigorous vortexing or mixing. Avoid making intermediate dilutions in aqueous buffers like PBS, as this often causes the compound to precipitate.

  • Serial Dilutions in DMSO: If you need to perform a dose-response experiment, it is best to make serial dilutions of your compound in 100% DMSO first. Then, you can add a consistent small volume of each DMSO dilution to your cells in culture medium.

  • Sonication: If you observe precipitation after dilution, gentle sonication of the final working solution may help to redissolve the compound.[1][2]

Q3: What is the maximum recommended concentration of this compound for cell-based assays?

A3: The effective concentration of this compound in cell-based assays can vary depending on the cell type and the duration of the experiment. Published studies have used a wide range of concentrations, from 0.1 µM to 3000 µM, in Fao cells derived from a hepatoma cell line.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q4: How should I prepare this compound for in vivo animal studies?

A4: this compound is orally bioactive. For oral administration in animal models, specific formulations are necessary to ensure bioavailability. Here are some examples of formulations that have been used:

  • Formulation 1 (Clear Solution): 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][3]

  • Formulation 2 (Suspension): 10% DMSO and 90% (20% SBE-β-CD in Saline). This formulation may require ultrasonication to form a uniform suspension.[1][3]

  • Formulation 3 (Clear Solution): 10% DMSO and 90% Corn Oil.[1][3]

It is crucial to add each solvent sequentially and ensure the solution is clear before adding the next component.[1][3]

Solubility Data

The following table summarizes the solubility of this compound in various solvents and formulations.

Solvent/FormulationConcentrationNotes
In Vitro
DMSO~41.67 mg/mL (~93.98 mM)May require ultrasonication. Use of newly opened, anhydrous DMSO is recommended.[1]
In Vivo
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.08 mg/mL (≥ 4.69 mM)Results in a clear solution.[1][3]
10% DMSO + 90% (20% SBE-β-CD in Saline)2.08 mg/mL (4.69 mM)Forms a suspension; ultrasonication is needed.[1][3]
10% DMSO + 90% Corn Oil≥ 2.08 mg/mL (≥ 4.69 mM)Results in a clear solution.[1][3]

Experimental Protocols & Workflows

Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.43 mg of this compound (Molecular Weight: 443.37 g/mol ).

  • Dissolving: Add the appropriate volume of high-quality, anhydrous DMSO to the powder.

  • Mixing: Vortex the solution thoroughly to ensure the compound is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[1]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

General Protocol for a Cell-Based Assay (e.g., Gene Expression Analysis in Fao Cells)
  • Cell Seeding: Seed Fao cells in appropriate culture plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare the desired concentrations of this compound by diluting the DMSO stock solution directly into the cell culture medium. Remember to prepare a vehicle control with the same final concentration of DMSO.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 18 hours).[1]

  • Endpoint Analysis: After incubation, harvest the cells for downstream analysis, such as RNA extraction for gene expression analysis of Foxo1 target genes like G6Pase and PEPCK.

Visual Guides

Troubleshooting this compound Solubility Issues

G start Start: this compound Solubility Issue check_dmso Is the DMSO high quality and anhydrous? start->check_dmso use_new_dmso Use freshly opened, anhydrous DMSO. check_dmso->use_new_dmso No check_dilution Precipitation upon dilution in aqueous media? check_dmso->check_dilution Yes use_new_dmso->check_dilution direct_dilution Dilute DMSO stock directly into final media with vigorous mixing. check_dilution->direct_dilution Yes in_vivo_prep Preparing for in vivo use? check_dilution->in_vivo_prep No serial_dilution Perform serial dilutions in 100% DMSO first. direct_dilution->serial_dilution sonication Consider gentle sonication of the final solution. serial_dilution->sonication sonication->in_vivo_prep use_formulation Use a recommended in vivo formulation (e.g., with PEG300, Tween-80, or Corn Oil). in_vivo_prep->use_formulation Yes contact_support Issue persists? Contact Technical Support. in_vivo_prep->contact_support No use_formulation->contact_support

Caption: A troubleshooting workflow for addressing common solubility issues with this compound.

This compound Mechanism of Action: Foxo1 Signaling Pathway

G cluster_0 Cytoplasm cluster_1 Nucleus Insulin Insulin PI3K PI3K Insulin->PI3K AKT AKT PI3K->AKT Foxo1 Foxo1 (Active) AKT->Foxo1 Phosphorylation Foxo1_P Foxo1-P (Inactive) Foxo1->Foxo1_P Inactive DNA DNA Foxo1->DNA Binds to Promoter G6Pase G6Pase mRNA DNA->G6Pase PEPCK PEPCK mRNA DNA->PEPCK Gluconeogenesis Gluconeogenesis G6Pase->Gluconeogenesis PEPCK->Gluconeogenesis This compound This compound This compound->Foxo1 Inhibits

Caption: The inhibitory effect of this compound on the Foxo1 signaling pathway, leading to reduced gluconeogenesis.

Standard Experimental Workflow for this compound in a Cell-Based Assay

G start Start prepare_stock Prepare this compound Stock Solution (in DMSO) start->prepare_stock prepare_working Prepare Working Solutions (Dilute stock in media) prepare_stock->prepare_working seed_cells Seed Cells in Culture Plates culture_overnight Incubate Cells Overnight seed_cells->culture_overnight treat_cells Treat Cells with this compound and Vehicle Control culture_overnight->treat_cells prepare_working->treat_cells incubate Incubate for a Defined Period treat_cells->incubate harvest Harvest Cells for Analysis incubate->harvest analyze Perform Downstream Analysis (e.g., qPCR, Western Blot) harvest->analyze end End analyze->end

Caption: A typical experimental workflow for evaluating the effects of this compound in a cell-based assay.

References

AS1708727 stability in cell culture media over time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of AS1708727, a potent FoxO1 inhibitor. Below you will find frequently asked questions, troubleshooting advice, and experimental protocols to ensure the successful application of this compound in your cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: this compound is soluble in dimethyl sulfoxide (DMSO).[1][2][3] For a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM or higher.[1] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[1][4]

Q2: What is the recommended final concentration of this compound in cell culture media?

A2: The optimal final concentration of this compound will vary depending on the cell type and the specific experimental goals. It is recommended to perform a dose-response experiment to determine the effective concentration for your system. Published studies have used a range of concentrations, and it is advisable to consult the relevant literature for your specific application.

Q3: What factors can affect the stability of this compound in cell culture media?

A3: The stability of small molecules like this compound in cell culture media can be influenced by several factors, including:

  • pH of the media: Extreme pH values can lead to the degradation of the compound.

  • Temperature: Incubating at 37°C for extended periods can affect compound stability.

  • Presence of serum: Components in fetal bovine serum (FBS) or other supplements can interact with and potentially degrade the compound.

  • Light exposure: Some compounds are light-sensitive and can degrade upon exposure to light.[4]

  • Interactions with media components: Certain components of the cell culture media could potentially react with the compound.

Q4: How long is this compound stable in cell culture media at 37°C?

Troubleshooting Guide

Q1: I am observing inconsistent or no effect of this compound in my experiments. What could be the cause?

A1: Inconsistent results can arise from several factors:

  • Compound Degradation: this compound may be degrading in your cell culture media over the course of the experiment. Consider performing a stability test (see protocol below) or replenishing the compound more frequently.

  • Improper Storage: Ensure that the stock solution has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.

  • Cell Line Variability: Different cell lines may exhibit varying sensitivity to the inhibitor.[5]

  • Experimental Conditions: Variations in cell density, serum concentration, or incubation time can all impact the observed effect.

Q2: My cells are showing signs of toxicity that are not consistent with the expected effects of FoxO1 inhibition. What should I do?

A2: Unexplained cytotoxicity could be due to:

  • High DMSO Concentration: Ensure that the final concentration of DMSO in your cell culture media is below a toxic level (typically ≤ 0.1%).

  • Compound Precipitation: If the compound precipitates out of solution in the media, it can cause non-specific cellular stress. Visually inspect the media for any signs of precipitation after adding the compound.

  • Off-Target Effects: At high concentrations, small molecule inhibitors may exhibit off-target effects. It is crucial to use the lowest effective concentration determined from a dose-response curve.

Hypothetical Stability of this compound in Cell Culture Media

The following table presents a hypothetical example of what stability data for this compound might look like. It is crucial to generate this data for your specific experimental conditions.

Time (hours)Concentration in DMEM + 10% FBS (% of initial)Concentration in RPMI-1640 + 10% FBS (% of initial)
0100%100%
695%92%
1288%85%
2475%70%
4855%48%
7230%25%

Note: This data is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a general method for determining the stability of this compound in your specific cell culture medium.

  • Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare your cell culture medium of choice (e.g., DMEM or RPMI-1640) with all necessary supplements (e.g., 10% FBS, penicillin/streptomycin).

  • Incubation:

    • Add this compound to the cell culture medium to a final concentration relevant to your experiments (e.g., 1 µM).

    • Prepare several sterile tubes with this medium.

    • Incubate the tubes in a cell culture incubator at 37°C and 5% CO2.

  • Time Points:

    • At designated time points (e.g., 0, 6, 12, 24, 48, and 72 hours), remove one tube from the incubator.

    • Immediately store the sample at -80°C to halt any further degradation.

  • Analysis:

    • Once all time points are collected, analyze the concentration of this compound in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7]

  • Data Interpretation:

    • Calculate the percentage of the initial concentration of this compound remaining at each time point to determine its stability profile.

Signaling Pathways and Workflows

This compound and the FoxO1 Signaling Pathway

This compound is an inhibitor of the Forkhead box protein O1 (FoxO1), a transcription factor that plays a key role in regulating gene expression involved in various cellular processes.[8][9] The PI3K/Akt signaling pathway is a major regulator of FoxO1 activity.[10][11] When activated, Akt phosphorylates FoxO1, leading to its exclusion from the nucleus and subsequent degradation, thus inhibiting its transcriptional activity.[10][12] this compound directly inhibits the DNA-binding activity of FoxO1, preventing it from regulating its target genes.[8]

FoxO1_Signaling_Pathway This compound Mechanism of Action cluster_nucleus PI3K PI3K Akt Akt PI3K->Akt FoxO1_active FoxO1 (active) Akt->FoxO1_active P FoxO1_P p-FoxO1 (inactive) FoxO1_active->FoxO1_P Target_Genes Target Gene Expression FoxO1_active->Target_Genes Nucleus Nucleus This compound This compound This compound->FoxO1_active

Caption: this compound inhibits the transcriptional activity of FoxO1.

Experimental Workflow for this compound Stability Assessment

The following diagram illustrates the key steps in determining the stability of this compound in cell culture media.

Stability_Workflow Workflow for Stability Assessment A Prepare this compound Stock (DMSO) B Spike into Cell Culture Media A->B C Incubate at 37°C, 5% CO2 B->C D Collect Samples at Time Points (0, 6, 12, 24h...) C->D E Store Samples at -80°C D->E F Analyze by HPLC/LC-MS E->F G Determine % Remaining F->G

References

Technical Support Center: AS1708727 Formulation for Improved Oral Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Foxo1 inhibitor, AS1708727. The information is designed to address specific issues that may be encountered during experimental work aimed at improving its oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of the Forkhead box protein O1 (Foxo1), a transcription factor that plays a crucial role in regulating the expression of genes involved in gluconeogenesis and lipid metabolism.[1] By inhibiting Foxo1, this compound can suppress the expression of key gluconeogenic enzymes such as glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate carboxykinase (PEPCK). This leads to a reduction in hepatic glucose production, making it a potential therapeutic agent for type 2 diabetes and hypertriglyceridemia.[1]

Q2: What are the main challenges in formulating this compound for oral administration?

Like many small molecule inhibitors, this compound is a lipophilic compound (LogP ~6.3) with poor aqueous solubility. This inherent property poses a significant challenge to achieving adequate oral bioavailability. The primary hurdles to overcome are ensuring its dissolution in the gastrointestinal fluids and subsequent absorption across the intestinal membrane.

Q3: What are some suggested formulations for in vivo oral dosing of this compound?

Several formulations have been reported for preclinical oral administration of this compound in mice. These aim to enhance solubility and absorption. Common approaches include:

  • Co-solvent systems: A mixture of Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), and a surfactant like Tween® 80 in saline.

  • Cyclodextrin-based formulations: Utilizing sulfobutyl ether-β-cyclodextrin (SBE-β-CD) to form inclusion complexes that improve the solubility of this compound in an aqueous vehicle.

  • Lipid-based formulations: Suspending this compound in an oil, such as corn oil, can facilitate absorption through the lymphatic system.

Data Presentation: Pharmacokinetic Parameters

Below is a summary of the available pharmacokinetic data for a single oral formulation of this compound in db/db mice. Currently, there is a lack of publicly available data directly comparing the oral bioavailability of different this compound formulations. This table can serve as a template for researchers to populate with their own comparative data.

Formulation ComponentDose (mg/kg)Cmax (µM)Tmax (h)Vehicle
This compound30026.70.5Not specified

Data sourced from a study in diabetic db/db mice.

Experimental Protocols & Troubleshooting Guides

Protocol 1: Preparation of this compound Formulation for Oral Gavage

Objective: To prepare a clear solution of this compound suitable for oral administration in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween® 80

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO. Ensure the powder is completely dissolved by vortexing. Gentle warming or sonication may be applied if necessary.

  • Vehicle Preparation: In a sterile tube, prepare the vehicle by mixing the components in the following ratio:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween® 80

    • 45% Saline

  • Final Formulation: Add the appropriate volume of the this compound stock solution to the prepared vehicle to achieve the desired final concentration for dosing. For example, to prepare a 1 mg/mL solution, add 100 µL of the 10 mg/mL stock to 900 µL of the vehicle.

  • Homogenization: Vortex the final formulation thoroughly to ensure a homogenous solution.

Troubleshooting Guide: Formulation Preparation
IssuePotential CauseRecommended Solution
Precipitation of this compound upon addition to the vehicle. Poor solubility of this compound in the aqueous component of the vehicle.1. Ensure the DMSO stock is fully dissolved before adding to the vehicle. 2. Add the stock solution to the vehicle slowly while vortexing. 3. Gently warm the final formulation (e.g., to 37°C) to aid dissolution. 4. Consider increasing the proportion of PEG300 or trying an alternative co-solvent.
Phase separation or cloudiness in the final formulation. Incomplete mixing or incompatibility of components.1. Vortex the formulation for a longer duration. 2. Briefly sonicate the formulation to improve homogeneity. 3. Prepare the formulation fresh before each experiment to minimize stability issues.
High viscosity of the formulation, making it difficult to draw into a syringe. High concentration of PEG300 or other polymers.1. If possible, reduce the concentration of the high-viscosity component while maintaining solubility. 2. Use a wider gauge gavage needle for administration.
Protocol 2: In Vivo Oral Bioavailability Study in Mice

Objective: To determine the pharmacokinetic profile of an orally administered this compound formulation.

Materials:

  • Prepared this compound formulation

  • Appropriate mouse strain (e.g., C57BL/6 or a disease model like db/db mice)

  • Oral gavage needles (flexible-tipped recommended)

  • Blood collection supplies (e.g., EDTA-coated capillaries, microcentrifuge tubes)

  • Centrifuge

  • Analytical equipment for quantifying this compound in plasma (e.g., LC-MS/MS)

Methodology:

  • Animal Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.

  • Fasting: Fast the mice overnight (approximately 12-16 hours) before dosing, with free access to water.

  • Dosing: Administer the this compound formulation via oral gavage at the desired dose volume (typically 5-10 mL/kg).

  • Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Immediately place blood samples in EDTA-coated tubes and centrifuge to separate the plasma.

  • Sample Analysis: Store plasma samples at -80°C until analysis. Quantify the concentration of this compound in the plasma samples using a validated analytical method like LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC (Area Under the Curve) from the plasma concentration-time data.

Troubleshooting Guide: In Vivo Experiments
IssuePotential CauseRecommended Solution
High variability in plasma concentrations between animals. 1. Inaccurate dosing due to improper gavage technique. 2. Regurgitation of the dose. 3. Differences in food consumption before fasting.1. Ensure all personnel are proficient in oral gavage; use flexible-tipped needles to minimize stress and injury. 2. Observe animals for a short period after dosing to check for regurgitation. 3. Standardize the fasting period for all animals.
Low or undetectable plasma concentrations of this compound. 1. Poor absorption of the formulation. 2. Rapid metabolism of the compound. 3. Errors in dose preparation or administration.1. Try an alternative formulation strategy (e.g., lipid-based or cyclodextrin-based) to improve solubility and absorption. 2. Co-administer with a metabolic inhibitor if first-pass metabolism is suspected to be high (requires careful experimental design and justification). 3. Double-check all calculations and ensure the formulation was homogenous before dosing.
Adverse effects in animals after dosing (e.g., lethargy, distress). 1. Toxicity of the compound at the administered dose. 2. Toxicity of the vehicle components. 3. Aspiration of the dose into the lungs.1. Conduct a dose-ranging study to determine the maximum tolerated dose. 2. Run a vehicle-only control group to assess the tolerability of the formulation excipients. 3. If aspiration is suspected, review and refine the oral gavage technique. Signs of respiratory distress warrant immediate euthanasia.

Mandatory Visualizations

Foxo1 Signaling Pathway

Foxo1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds PI3K PI3K Insulin_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Foxo1_Cytoplasm Foxo1 Akt->Foxo1_Cytoplasm Phosphorylates Foxo1_P Phosphorylated Foxo1 (Inactive) Foxo1_Nucleus Foxo1 (Active) Foxo1_Cytoplasm->Foxo1_P Foxo1_Cytoplasm->Foxo1_Nucleus Translocates AS1708727_cyto This compound AS1708727_cyto->Foxo1_Nucleus Inhibits Gluconeogenic_Genes Gluconeogenic Genes (e.g., G6Pase, PEPCK) Foxo1_Nucleus->Gluconeogenic_Genes Activates Transcription AS1708727_nuc This compound AS1708727_nuc->Foxo1_Nucleus Inhibits

Caption: The Insulin/PI3K/Akt signaling pathway leading to the regulation of Foxo1 activity.

Experimental Workflow for Oral Bioavailability Assessment

Oral_Bioavailability_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Formulation_Prep This compound Formulation Preparation Dosing Oral Gavage Administration Formulation_Prep->Dosing Animal_Acclimatization Animal Acclimatization & Fasting Animal_Acclimatization->Dosing Blood_Sampling Timed Blood Sampling Dosing->Blood_Sampling Plasma_Prep Plasma Separation Blood_Sampling->Plasma_Prep LCMS_Analysis LC-MS/MS Analysis of Plasma Samples Plasma_Prep->LCMS_Analysis PK_Analysis Pharmacokinetic Data Analysis LCMS_Analysis->PK_Analysis

Caption: A generalized workflow for assessing the oral bioavailability of this compound formulations.

References

Addressing variability in AS1708727 experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results when working with AS1708727, a Foxo1 inhibitor. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an orally active and selective inhibitor of the Forkhead Box Protein O1 (Foxo1).[1][2] Foxo1 is a transcription factor that plays a crucial role in regulating the expression of genes involved in gluconeogenesis and triglyceride metabolism.[3][4] this compound exerts its effects by inhibiting the transcriptional activity of Foxo1, leading to a decrease in the expression of its target genes, such as Glucose-6-Phosphatase (G6Pase) and Phosphoenolpyruvate Carboxykinase (PEPCK).[3][4]

Q2: In what research areas is this compound primarily used?

This compound is primarily investigated for its therapeutic potential in type 2 diabetes and hypertriglyceridemia due to its ability to reduce blood glucose and triglyceride levels.[3][4] More recently, it has also been studied in the context of cancer research, specifically in glioblastoma multiforme (GBM) and basal-like breast cancer, where Foxo1 inhibition has been shown to induce apoptosis.[5][6][7]

Q3: What are the reported EC50 values for this compound?

The half-maximal effective concentration (EC50) values for this compound have been reported as:

  • 0.33 µM for the inhibition of G6Pase gene expression.[1][2]

  • 0.59 µM for the inhibition of PEPCK gene expression.[1][2]

Q4: How should this compound be prepared for in vitro and in vivo experiments?

For in vitro studies, this compound can be dissolved in dimethyl sulfoxide (DMSO).[1] For in vivo oral administration, it has been formulated in solutions containing DMSO and other agents like SBE-β-CD or corn oil.[2] It is crucial to follow specific formulation protocols to ensure solubility and bioavailability.[2]

Troubleshooting Guide

Variability in experimental outcomes with this compound can arise from several factors, from compound handling to experimental design. This guide addresses common issues in a question-and-answer format.

Q: We are observing inconsistent inhibition of our target genes (G6Pase, PEPCK) in our cell-based assays. What could be the cause?

A: Inconsistent results in cell-based assays can stem from several sources. Here are a few possibilities and troubleshooting steps:

  • Compound Solubility and Stability: this compound is soluble in DMSO, but improper storage or repeated freeze-thaw cycles of stock solutions can lead to precipitation or degradation.[1]

    • Recommendation: Prepare fresh dilutions from a recently prepared stock solution for each experiment. Ensure the final DMSO concentration in your cell culture medium is consistent across all treatments and is at a level non-toxic to your cells.

  • Cell Line Variability: The response to this compound can be cell-line dependent. The original characterization was performed in Fao hepatoma cells.[1][3] Different cell lines may have varying levels of Foxo1 expression or activity of upstream signaling pathways (e.g., PI3K/Akt) that influence Foxo1 localization and function.[7]

    • Recommendation: Confirm Foxo1 expression and baseline activity in your chosen cell line. Consider testing a range of concentrations to determine the optimal inhibitory concentration for your specific model.

  • Assay Timing and Incubation Period: The inhibitory effect on gene expression is time-dependent. An 18-hour incubation period has been reported to be effective.[1]

    • Recommendation: Perform a time-course experiment to determine the optimal incubation time for observing maximal inhibition in your experimental system.

Q: Our in vivo studies with diabetic mouse models are showing high variability in blood glucose-lowering effects. What factors should we consider?

A: In vivo experiments introduce additional layers of complexity. High variability in efficacy can be attributed to:

  • Pharmacokinetics and Bioavailability: this compound's effectiveness is dependent on maintaining a stable blood concentration and achieving sufficient liver exposure.[3]

    • Recommendation: Pay close attention to the formulation and route of administration. Oral gavage requires precise technique to ensure consistent dosing. Consider performing a pilot pharmacokinetic study in your specific animal model to confirm drug exposure. The reported Cmax was 26.7 µM and Tmax was 0.5 hours at a 300 mg/kg oral dose in db/db mice.[1][2]

  • Animal Model and Disease State: The original studies used diabetic db/db mice.[3][4] The severity of the diabetic phenotype and the overall health of the animals can influence the response to treatment.

    • Recommendation: Ensure your animal cohort is homogenous in terms of age, weight, and baseline blood glucose levels. Monitor animal health closely throughout the study.

  • Dosing Regimen: A twice-daily oral administration for four days has been shown to be effective.[2][3]

    • Recommendation: Adhere to a consistent dosing schedule. If variability persists, consider if the dosing frequency or concentration needs optimization for your specific experimental conditions.

Data Summary Tables

Table 1: In Vitro Activity of this compound

ParameterCell LineValueReference
EC50 (G6Pase)Fao0.33 µM[1][2]
EC50 (PEPCK)Fao0.59 µM[1][2]
Incubation TimeFao18 hours[1]
Concentration RangeFao0.1 - 3000 µM[1][2]

Table 2: In Vivo Pharmacokinetics and Efficacy of this compound in db/db Mice

ParameterDosageAdministrationValueReference
Cmax300 mg/kgOral26.7 µM[1][2]
Tmax300 mg/kgOral0.5 hours[1][2]
Efficacy30-300 mg/kgOral (twice daily, 4 days)Significant reduction in blood glucose and triglycerides[1][2][3]

Experimental Protocols

1. In Vitro Gene Expression Assay in Fao Cells

  • Cell Culture: Culture Fao hepatoma cells in appropriate media and conditions until they reach the desired confluency.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 3000 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

  • Treatment: Replace the existing cell culture medium with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO only).

  • Incubation: Incubate the cells for 18 hours.[1]

  • RNA Extraction and qRT-PCR: Following incubation, lyse the cells and extract total RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of target genes (G6Pase, PEPCK) and a housekeeping gene for normalization.

2. In Vivo Efficacy Study in Diabetic db/db Mice

  • Animal Model: Utilize diabetic db/db mice (e.g., six weeks old).[1][2]

  • Compound Formulation: Prepare an oral formulation of this compound. For example, a suspension in 10% DMSO + 90% (20% SBE-β-CD in Saline).[2]

  • Dosing: Administer this compound orally twice daily for a period of four days at doses ranging from 30 to 300 mg/kg.[2][3] Include a vehicle control group.

  • Monitoring: Monitor blood glucose and triglyceride levels at baseline and at the end of the treatment period.

  • Tissue Analysis: At the end of the study, collect liver tissue for gene expression analysis of G6Pase and PEPCK via qRT-PCR.

Visualizations

AS1708727_Signaling_Pathway cluster_0 Insulin Signaling cluster_1 Foxo1 Regulation cluster_2 Gene Expression Insulin Insulin IR Insulin Receptor Insulin->IR PI3K PI3K IR->PI3K Akt Akt PI3K->Akt Foxo1_active Foxo1 (Active) Akt->Foxo1_active Phosphorylates Foxo1_inactive Foxo1-P (Inactive) Foxo1_active->Foxo1_inactive G6Pase G6Pase Foxo1_active->G6Pase Promotes Transcription PEPCK PEPCK Foxo1_active->PEPCK Promotes Transcription This compound This compound This compound->Foxo1_active Inhibits Gluconeogenesis Gluconeogenesis G6Pase->Gluconeogenesis PEPCK->Gluconeogenesis

Caption: Signaling pathway showing the inhibitory action of this compound on Foxo1.

Experimental_Workflow_In_Vitro start Start: Seed Fao Cells prep Prepare this compound Dilutions in Media start->prep treat Treat Cells with this compound (18 hours) prep->treat lyse Lyse Cells and Extract RNA treat->lyse qpcr Perform qRT-PCR for G6Pase and PEPCK lyse->qpcr end End: Analyze Gene Expression Data qpcr->end

Caption: Workflow for in vitro analysis of this compound on gene expression.

Troubleshooting_Logic issue Inconsistent Experimental Results invitro In Vitro Assay? issue->invitro Yes invivo In Vivo Study? issue->invivo No solubility Check Compound Solubility & Stability invitro->solubility cell_line Verify Cell Line Characteristics invitro->cell_line timing Optimize Incubation Time invitro->timing pk Assess Pharmacokinetics & Bioavailability invivo->pk animal_model Ensure Animal Model Homogeneity invivo->animal_model dosing Verify Dosing Regimen & Technique invivo->dosing

Caption: A logical diagram for troubleshooting common issues with this compound.

References

AS1708727 storage and handling best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective storage, handling, and use of the Foxo1 inhibitor, AS1708727.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound?

A: Proper storage of this compound is crucial for maintaining its stability and efficacy. Recommendations for the powdered form and solutions are as follows:

FormStorage TemperatureDuration
Powder-20°C3 years
4°C2 years
In Solvent-80°C6 months
-20°C1 month

Q2: How should I prepare a stock solution of this compound?

A: It is recommended to prepare stock solutions in dimethyl sulfoxide (DMSO). This compound is soluble in DMSO at approximately 41.67 mg/mL. Due to the hygroscopic nature of DMSO, it is critical to use a fresh, unopened vial to prevent solubility issues. Once prepared, the stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or -20°C for up to one month.[1]

Q3: Can I ship this compound at room temperature?

A: Yes, this compound is stable at ambient temperatures for the duration of shipping and customs processing.

Troubleshooting Guide

Problem 1: The this compound powder is difficult to dissolve in DMSO.

  • Possible Cause: The DMSO may have absorbed moisture, which can significantly impact the solubility of the compound.

  • Solution: Always use a new, unopened container of anhydrous, high-purity DMSO for preparing your stock solution. If you suspect your DMSO is old or has been exposed to air, it is best to use a fresh supply. Gentle warming and vortexing can also aid in dissolution.

Problem 2: I am observing inconsistent or no effect of this compound in my experiments.

  • Possible Cause 1: Improper Storage. The compound or your stock solutions may have degraded due to incorrect storage temperatures or exceeding the recommended storage duration.

  • Solution 1: Review the storage conditions and dates of your compound and stock solutions. If they have not been stored according to the guidelines, it is advisable to use a fresh supply.

  • Possible Cause 2: Repeated Freeze-Thaw Cycles. Multiple freeze-thaw cycles can lead to the degradation of the compound in your stock solution.

  • Solution 2: Prepare single-use aliquots of your stock solution to minimize freeze-thaw cycles.

  • Possible Cause 3: Incorrect Formulation for In Vivo Studies. The bioavailability and efficacy of this compound in vivo are highly dependent on the formulation used for administration.

  • Solution 3: Ensure you are using a recommended and validated formulation for your specific animal model and route of administration. Several protocols are available for preparing clear solutions or suspensions for oral and intraperitoneal injections.[1][2]

Problem 3: My in vivo results show high variability between subjects.

  • Possible Cause: The formulation may not be homogenous, leading to inconsistent dosing.

  • Solution: Ensure thorough mixing of all components when preparing the formulation. If preparing a suspension, ensure it is well-mixed before each administration to guarantee uniform dosage.

Experimental Protocols

Preparation of In Vivo Formulations:

Here are three validated methods for preparing this compound for in vivo experiments. The choice of formulation may depend on the specific experimental requirements and route of administration.

Formulation 1: Clear Solution

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • For a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix again until a clear solution is obtained.

  • Add 450 µL of saline to reach the final volume of 1 mL and mix well.[1][2]

Formulation 2: Suspended Solution

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • For a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of a 20% SBE-β-CD solution in saline.

  • Mix thoroughly to create a uniform suspension. This formulation is suitable for oral and intraperitoneal injections.[1]

Formulation 3: Corn Oil Formulation

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • For a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil.

  • Mix thoroughly. This formulation is suitable for experiments requiring a longer dosing period.[1]

Signaling Pathway and Experimental Workflow

This compound is a potent inhibitor of the transcription factor Foxo1. In the context of glucose metabolism, particularly in the liver, Foxo1 plays a critical role in regulating the expression of genes involved in gluconeogenesis, such as Glucose-6-Phosphatase (G6Pase) and Phosphoenolpyruvate Carboxykinase (PEPCK). By inhibiting Foxo1, this compound downregulates the expression of these genes, leading to a reduction in hepatic glucose production.

AS1708727_Mechanism_of_Action cluster_nucleus Nucleus Foxo1 Foxo1 G6Pase_PEPCK_Gene G6Pase & PEPCK Gene Expression Foxo1->G6Pase_PEPCK_Gene Promotes Gluconeogenesis Gluconeogenesis G6Pase_PEPCK_Gene->Gluconeogenesis Leads to This compound This compound This compound->Foxo1 Inhibits

Mechanism of action of this compound in inhibiting gluconeogenesis.

The following diagram illustrates a general experimental workflow for evaluating the efficacy of this compound in vivo.

In_Vivo_Experimental_Workflow Start Formulation Prepare this compound Formulation Start->Formulation Administration Administer to Animal Model (e.g., db/db mice) Formulation->Administration Monitoring Monitor Blood Glucose & Triglyceride Levels Administration->Monitoring Tissue_Collection Collect Liver Tissue Monitoring->Tissue_Collection Gene_Expression Analyze G6Pase & PEPCK mRNA Levels (e.g., qPCR) Tissue_Collection->Gene_Expression Data_Analysis Analyze and Interpret Data Gene_Expression->Data_Analysis End Data_Analysis->End

References

Avoiding degradation of AS1708727 in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling, storage, and use of AS1708727 to minimize degradation in solution.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder?

A: this compound as a solid powder is stable at room temperature for short periods, such as during shipping.[1] For long-term storage, it is recommended to store the powder at -20°C for up to 3 years or at 4°C for up to 2 years.[1][2]

Q2: What is the recommended solvent for preparing stock solutions of this compound?

A: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2] It is soluble in DMSO up to approximately 41.67 mg/mL (93.98 mM).[1][2] It is important to use newly opened, anhydrous DMSO, as the compound is hygroscopic and moisture can impact solubility.[2] For complete dissolution, ultrasonic treatment may be necessary.[2]

Q3: How should I store stock solutions of this compound?

A: Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles, which can lead to degradation.[2] Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2]

Q4: How do I prepare working solutions of this compound for in vitro or in vivo experiments?

A: this compound has low aqueous solubility. For cell-based assays, you can dilute the DMSO stock solution into your aqueous culture medium. For in vivo studies, specific formulations are required. Here are a few examples:

  • For a clear solution: A formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used.[1][2]

  • For a suspension: A mixture of 10% DMSO and 90% (20% SBE-β-CD in saline) can be prepared.[1][2]

  • For oil-based formulations: A solution of 10% DMSO and 90% corn oil can be used.[1][2]

When preparing these formulations, the solvents should be added sequentially and mixed thoroughly at each step.[1]

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Precipitation in stock solution upon storage - Solvent has absorbed water.- Storage temperature is too high.- Concentration is too high.- Use fresh, anhydrous DMSO.- Ensure storage at or below -20°C.- Prepare a more dilute stock solution.
Precipitation when diluting into aqueous buffer/media - Low aqueous solubility of this compound.- The final concentration of DMSO is too low to maintain solubility.- Increase the final percentage of DMSO in the working solution (ensure it is compatible with your experimental system).- Use a formulation with solubilizing agents like PEG300, Tween-80, or SBE-β-CD.- Use sonication to aid dissolution.[2]
Loss of compound activity over time - Degradation of this compound in solution.- Prepare fresh solutions before each experiment.- Store stock solutions in small aliquots at -80°C.- Protect solutions from light.- Perform a stability test to determine the degradation rate under your specific experimental conditions (see Experimental Protocols).
Inconsistent experimental results - Incomplete dissolution of the compound.- Degradation of the compound.- Pipetting errors with viscous solvents like DMSO.- Visually inspect solutions for any particulate matter.- Use sonication to ensure complete dissolution.- Follow the recommended storage and handling procedures.- Use positive displacement pipettes for accurate handling of viscous solutions.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationCitations
Solid Powder-20°C3 years[1][2]
4°C2 years[1][2]
In Solvent (e.g., DMSO)-80°C6 months[1][2]
-20°C1 month[1][2]

Mandatory Visualizations

Potential Degradation Pathways for this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation This compound This compound (C₂₄H₂₄Cl₂N₂O₂) Amide_Hydrolysis Amide Bond Cleavage Product This compound->Amide_Hydrolysis Acid/Base Ether_Hydrolysis Ether Linkage Cleavage Product This compound->Ether_Hydrolysis Strong Acid N_Oxide N-Oxide Formation (Isoquinoline Nitrogen) This compound->N_Oxide Oxidizing Agents Dechlorination Dechlorination Product This compound->Dechlorination UV Light Troubleshooting Workflow for this compound Solution Instability start Inconsistent Results or Suspected Degradation check_prep Review Solution Preparation Protocol start->check_prep check_storage Verify Storage Conditions (Temp, Duration, Aliquoting) check_prep->check_storage Protocol Correct implement_changes Implement Corrective Actions: - Prepare fresh solutions - Use new solvent - Adjust storage/handling check_prep->implement_changes Protocol Incorrect check_handling Assess Experimental Handling (e.g., exposure to light, repeated freeze-thaw) check_storage->check_handling Storage Correct check_storage->implement_changes Storage Incorrect run_hplc Perform HPLC Stability Assay check_handling->run_hplc Handling Correct check_handling->implement_changes Handling Incorrect analyze_results Analyze HPLC Data (Presence of new peaks, decreased parent peak area) run_hplc->analyze_results end_ok Issue Resolved analyze_results->end_ok No Degradation end_bad Compound Degradation Confirmed analyze_results->end_bad Degradation Observed end_bad->implement_changes

References

Validation & Comparative

A Comparative Analysis of Foxo1 Inhibitors: AS1708727 vs. AS1842856

Author: BenchChem Technical Support Team. Date: November 2025

Forkhead box protein O1 (Foxo1) is a critical transcription factor involved in metabolic processes, cell cycle regulation, and apoptosis.[1][2] Its dysregulation is implicated in various diseases, including diabetes and cancer, making it a compelling target for therapeutic intervention.[3][4] This guide provides a detailed comparison of two prominent Foxo1 inhibitors, AS1708727 and AS1842856, to assist researchers and drug development professionals in selecting the appropriate tool for their studies.

Quantitative Performance Comparison

The following tables summarize the available quantitative data for this compound and AS1842856, highlighting their potency and efficacy in various experimental settings.

Table 1: In Vitro Potency and Cellular Efficacy

ParameterThis compoundAS1842856
Target Foxo1Foxo1
IC50/EC50 EC50: 0.33 µM (G6Pase), 0.59 µM (PEPCK)[5]IC50: 33 nM (Foxo1 transcriptional activity)[6]
Cellular Activity - Dose-dependently reduces mRNA levels of G6Pase and PEPCK in Fao cells.[5] - Reduces colony formation in BT549, MDA-MB-468, and LN18 cancer cell lines.[7] - Induces FAS gene expression in BT549 and MDA-MB-468 cells.[7]- Suppresses Foxo1-mediated promoter activity in HepG2 cells.[6] - Reduces colony formation in multiple cancer cell lines including HCT116, SW480, BT549, MDA-MB-468, and LN18.[7] - Induces pro-apoptotic genes FAS and BIM in various cancer cell lines.[7][8] - Suppresses adipogenesis.[9] - Induces cell cycle arrest in osteosarcoma cells.[10]
Selectivity Data not explicitly detailed in the provided search results.Predominantly suppresses Foxo1-mediated transactivation with minimal inhibition of Foxo3a (3%) and Foxo4 (20%) at 0.1 µM.[6] However, some studies suggest potential off-target effects, including GSK3 inhibition.[11]

Table 2: In Vivo Efficacy in Diabetic Mouse Models

ParameterThis compoundAS1842856
Animal Model Diabetic db/db mice[3][4]Diabetic db/db mice[6]
Administration Oral, twice daily for 4 days[3]Oral[6]
Dosage 30 to 300 mg/kg[5]Not specified in search results.
Effects - Significantly reduces blood glucose and triglyceride levels.[3] - Decreases hepatic gene expression of G6Pase, PEPCK, and apoC-III.[3] - Suppresses increases in blood glucose level in a pyruvate challenge study.[3]- Drastically decreases fasting plasma glucose levels.[6] - Inhibits hepatic gluconeogenic genes.[6] - Suppresses the increase in plasma glucose level after pyruvate injection.[6]

Signaling Pathways and Experimental Workflows

Foxo1 Signaling Pathway

Foxo1 is a key downstream effector of the Insulin/IGF-1 signaling pathway.[12] When activated, this pathway leads to the phosphorylation of Foxo1 by kinases such as Akt, resulting in its nuclear exclusion and subsequent degradation, thereby inhibiting its transcriptional activity.[1] In the absence of this signaling, dephosphorylated Foxo1 translocates to the nucleus, where it regulates the expression of genes involved in gluconeogenesis, cell cycle arrest, and apoptosis.[1][2]

Foxo1_Signaling_Pathway cluster_nucleus Nucleus Insulin Insulin/IGF-1 IR Insulin Receptor Insulin->IR Binds PI3K PI3K IR->PI3K Activates AKT Akt/PKB PI3K->AKT Activates Foxo1_cyto Foxo1 (Phosphorylated) AKT->Foxo1_cyto Phosphorylates Foxo1_nuc Foxo1 (Active) Gene_Expression Target Gene Expression (e.g., G6Pase, PEPCK) Foxo1_nuc->Gene_Expression Promotes Nucleus Nucleus AS1842856 AS1842856 AS1842856->Foxo1_nuc Inhibits This compound This compound This compound->Foxo1_nuc Inhibits

Caption: Simplified Foxo1 signaling pathway and points of inhibition.

Experimental Methodologies

In Vitro Foxo1 Inhibition Assay (Promoter Activity)

This assay is used to determine the potency of compounds in inhibiting the transcriptional activity of Foxo1.

  • Cell Line: HepG2 cells are transiently transfected with a Foxo1 expression vector and a reporter plasmid containing a Foxo1-responsive promoter driving the expression of a reporter gene (e.g., luciferase).

  • Treatment: Transfected cells are treated with varying concentrations of the inhibitor (e.g., AS1842856) or a vehicle control.

  • Incubation: Cells are incubated for a specified period to allow for inhibitor action and reporter gene expression.

  • Measurement: The activity of the reporter gene product (e.g., luminescence for luciferase) is measured.

  • Analysis: The dose-dependent inhibition of reporter activity is analyzed to calculate the IC50 value.[6]

Promoter_Assay_Workflow Start Start Transfection Transfect HepG2 cells (Foxo1 vector + reporter) Start->Transfection Treatment Treat with Inhibitor (e.g., AS1842856) Transfection->Treatment Incubation Incubate Treatment->Incubation Measurement Measure Reporter Activity Incubation->Measurement Analysis Calculate IC50 Measurement->Analysis End End Analysis->End

Caption: Workflow for a Foxo1 promoter activity assay.

In Vivo Evaluation in db/db Mice

This protocol is used to assess the anti-diabetic effects of Foxo1 inhibitors in a relevant animal model of type 2 diabetes.

  • Animal Model: Diabetic db/db mice are used as they exhibit hyperglycemia and hypertriglyceridemia.[3]

  • Acclimatization: Mice are acclimatized to the experimental conditions.

  • Treatment: The inhibitor (e.g., this compound) is administered orally, typically twice daily for several days. A vehicle control group is also included.[3]

  • Monitoring: Blood glucose and triglyceride levels are monitored throughout the study.

  • Pyruvate Tolerance Test: To assess the effect on gluconeogenesis, a pyruvate challenge is performed. Mice are fasted, and a baseline glucose level is measured. Pyruvate is then injected, and blood glucose is measured at subsequent time points.[3]

  • Gene Expression Analysis: At the end of the study, liver tissue is collected to analyze the mRNA levels of key gluconeogenic genes (e.g., G6Pase, PEPCK) via qRT-PCR.[3]

Conclusion

Both this compound and AS1842856 are effective inhibitors of Foxo1 with demonstrated efficacy in both cellular and animal models of metabolic disease. AS1842856 exhibits greater potency in in vitro assays with an IC50 in the nanomolar range.[6] It has also been extensively studied for its pro-apoptotic and anti-proliferative effects in various cancer cell lines.[7][8][10] However, there are reports suggesting potential off-target effects, which should be a consideration in its experimental application.[11][13]

This compound is an orally active inhibitor with a favorable pharmacokinetic profile, demonstrating good liver transition.[4][5] It has shown significant anti-diabetic and anti-hypertriglyceridemic effects in vivo.[3]

The choice between this compound and AS1842856 will depend on the specific research question. For studies requiring high potency and investigation of the role of Foxo1 in cancer biology, AS1842856 may be the preferred compound, with careful consideration of its selectivity. For in vivo studies focusing on metabolic regulation, particularly glucose and lipid metabolism, this compound represents a well-characterized option with proven oral bioavailability and efficacy.

References

A Comparative Efficacy Analysis of the Novel Foxo1 Inhibitor AS1708727 and Other Prominent Antidiabetic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of preclinical data reveals the therapeutic potential of AS1708727, a novel inhibitor of the forkhead box protein O1 (Foxo1), in managing key markers of type 2 diabetes. This guide provides a comparative analysis of this compound's efficacy against established antidiabetic drugs—metformin, the GLP-1 receptor agonist liraglutide, and the SGLT2 inhibitor empagliflozin—with a focus on preclinical findings in the widely utilized db/db mouse model of type 2 diabetes.

Mechanism of Action: A Novel Approach to Glycemic and Lipid Control

This compound exerts its therapeutic effects by directly inhibiting Foxo1, a key transcription factor in the insulin signaling pathway.[1] In states of insulin resistance, Foxo1 becomes overactive in the liver, driving the expression of genes involved in glucose production (gluconeogenesis) and lipid synthesis. By inhibiting Foxo1, this compound effectively reduces the expression of critical gluconeogenic enzymes, namely glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate carboxykinase (PEPCK), leading to a significant reduction in hepatic glucose output.[1] Furthermore, its inhibitory action extends to apolipoprotein C-III (apoC-III), a key regulator of triglyceride metabolism, contributing to its lipid-lowering effects.[1]

Preclinical Efficacy in the db/db Mouse Model

Studies conducted in diabetic db/db mice, a well-established model of type 2 diabetes, have demonstrated the significant antihyperglycemic and antihyperlipidemic effects of this compound. Chronic treatment with this novel Foxo1 inhibitor resulted in a notable decrease in both blood glucose and triglyceride levels.[1]

Comparative Efficacy Data

To provide a clear comparison, the following table summarizes the preclinical efficacy of this compound and other leading antidiabetic agents in the db/db mouse model. It is important to note that these data are compiled from separate studies and direct head-to-head trials are limited. Variations in experimental conditions such as drug dosage, duration of treatment, and specific substrains of db/db mice may influence the outcomes.

Drug ClassDrugPrimary Mechanism of ActionBlood Glucose Reduction (%) in db/db miceTriglyceride Reduction (%) in db/db miceEffect on Hepatic G6Pase & PEPCK Gene Expression
Foxo1 Inhibitor This compound Inhibits Foxo1 transcriptional activity Significant reduction [1]Significant reduction [1]Decreased [1]
Biguanide Metformin Activates AMP-activated protein kinase (AMPK), reduces hepatic glucose production~43.8%[2]VariableDecreased[3][4][5]
GLP-1 Receptor Agonist Liraglutide Activates GLP-1 receptors, enhancing insulin secretion and suppressing glucagonSignificant reduction[6]Significant reduction[7]Decreased[8]
SGLT2 Inhibitor Empagliflozin Inhibits renal glucose reabsorptionSignificant reduction[9][10]VariableNo direct effect

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathway of this compound and a typical experimental workflow for evaluating antidiabetic drugs in a preclinical setting.

cluster_0 Insulin Signaling Pathway cluster_1 This compound Mechanism of Action Insulin Receptor Insulin Receptor PI3K PI3K Insulin Receptor->PI3K Akt Akt PI3K->Akt Foxo1-P (Inactive) Foxo1-P (Inactive) Akt->Foxo1-P (Inactive) Phosphorylation Foxo1 (Active) Foxo1 (Active) Gluconeogenic & Lipogenic Gene Expression Gluconeogenic & Lipogenic Gene Expression Foxo1 (Active)->Gluconeogenic & Lipogenic Gene Expression Transcription Foxo1 (Active)->Gluconeogenic & Lipogenic Gene Expression Transcription Increased Glucose & Triglycerides Increased Glucose & Triglycerides Gluconeogenic & Lipogenic Gene Expression->Increased Glucose & Triglycerides Decreased Glucose & Triglycerides Decreased Glucose & Triglycerides Gluconeogenic & Lipogenic Gene Expression->Decreased Glucose & Triglycerides This compound This compound This compound->Foxo1 (Active) Inhibition

Diagram 1: this compound Signaling Pathway

Start Start Acclimatize db/db mice Acclimatize db/db mice Start->Acclimatize db/db mice Randomize into treatment groups Randomize into treatment groups Acclimatize db/db mice->Randomize into treatment groups Vehicle Group Vehicle Group Randomize into treatment groups->Vehicle Group This compound Group This compound Group Randomize into treatment groups->this compound Group Comparator Drug Group Comparator Drug Group Randomize into treatment groups->Comparator Drug Group Daily Oral Gavage Daily Oral Gavage Vehicle Group->Daily Oral Gavage This compound Group->Daily Oral Gavage Comparator Drug Group->Daily Oral Gavage Monitor Body Weight & Food Intake Monitor Body Weight & Food Intake Daily Oral Gavage->Monitor Body Weight & Food Intake Blood Glucose Measurement Blood Glucose Measurement Monitor Body Weight & Food Intake->Blood Glucose Measurement Terminal Bleed & Tissue Collection Terminal Bleed & Tissue Collection Blood Glucose Measurement->Terminal Bleed & Tissue Collection Biochemical Analysis Biochemical Analysis Terminal Bleed & Tissue Collection->Biochemical Analysis Gene Expression Analysis Gene Expression Analysis Terminal Bleed & Tissue Collection->Gene Expression Analysis Data Analysis & Comparison Data Analysis & Comparison Biochemical Analysis->Data Analysis & Comparison Gene Expression Analysis->Data Analysis & Comparison

Diagram 2: Preclinical Experimental Workflow

Detailed Experimental Protocols

A generalized experimental protocol for the evaluation of antidiabetic agents in db/db mice is outlined below. Specific details may vary between individual studies.

1. Animal Model:

  • Species: Male C57BL/KsJ-db/db mice, a model of genetic obesity, insulin resistance, and type 2 diabetes.[11]

  • Age: Typically 8-10 weeks at the start of the study.

  • Housing: Maintained under controlled conditions of temperature, humidity, and a 12-hour light/dark cycle, with ad libitum access to standard chow and water.

2. Drug Administration:

  • Route of Administration: Oral gavage is a common method for administering drugs to ensure accurate dosing.[12][13]

  • Vehicle: The drug is typically dissolved or suspended in a suitable vehicle, such as a solution of 0.5% methylcellulose.

  • Dosage and Frequency: Dosages are determined based on preliminary dose-ranging studies. Administration is typically once daily for a period of several days to weeks.

3. Efficacy Endpoints:

  • Blood Glucose: Blood samples are collected at regular intervals (e.g., fasting and postprandial) to measure glucose levels using a glucometer.

  • Plasma Triglycerides: Blood is collected at the end of the study, and plasma is separated to measure triglyceride concentrations using a commercial assay kit.

  • Gene Expression Analysis: At the termination of the study, liver tissue is collected and snap-frozen. RNA is then extracted, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA expression levels of target genes, such as G6Pase and PEPCK.[8]

4. Statistical Analysis:

  • Data are typically presented as the mean ± standard error of the mean (SEM).

  • Statistical significance between treatment groups is determined using appropriate statistical tests, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test.

Conclusion

The Foxo1 inhibitor this compound represents a promising novel therapeutic approach for the treatment of type 2 diabetes, with a distinct mechanism of action that targets both hyperglycemia and hypertriglyceridemia. Preclinical data in the db/db mouse model demonstrate its efficacy in reducing key diabetic markers. While direct comparative studies with other antidiabetic agents are needed for a definitive assessment, the available evidence suggests that this compound holds significant potential as a future treatment option. Further research, including clinical trials, is warranted to fully elucidate its therapeutic profile in humans.

References

A Comparative Guide to the Efficacy of AS1708727 and Other Foxo1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Foxo1 inhibitor AS1708727 with other commercially available alternatives. The following sections present supporting experimental data in clearly structured tables, detail the methodologies for key experiments, and visualize critical pathways and workflows to aid in the selection of the most suitable compound for your research needs.

Executive Summary

This compound is a potent and orally active inhibitor of the Forkhead box protein O1 (Foxo1), a key transcription factor in the regulation of gluconeogenesis and other metabolic pathways. This guide compares the performance of this compound against other known Foxo1 inhibitors, including AS1842856, "compound 10", FBT432, and FBT374. The comparative data highlights differences in potency, selectivity, and in vivo efficacy, providing a comprehensive resource for researchers in metabolic diseases and oncology.

Foxo1 Signaling Pathway

The diagram below illustrates the central role of Foxo1 in the insulin signaling pathway and its regulation of target genes involved in gluconeogenesis.

Foxo1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors Insulin Insulin IR Insulin Receptor Insulin->IR PI3K PI3K IR->PI3K Activates AKT AKT PI3K->AKT Activates Foxo1_nucl Foxo1 AKT->Foxo1_nucl Phosphorylates & Inactivates Foxo1_cyto Foxo1 P_Foxo1 P-Foxo1 Foxo1_nucl->Foxo1_cyto Translocates to Cytoplasm DNA DNA Foxo1_nucl->DNA Binds to Promoter Region G6Pase G6Pase mRNA DNA->G6Pase Transcription PEPCK PEPCK mRNA DNA->PEPCK Transcription This compound This compound This compound->Foxo1_nucl Inhibits Activity

Caption: The Insulin/PI3K/AKT signaling pathway leading to Foxo1 inhibition.

Comparative Efficacy of Foxo1 Inhibitors

The following tables summarize the in vitro and in vivo efficacy of this compound and its alternatives.

In Vitro Potency and Selectivity
CompoundTargetAssayIC50 / EC50 (µM)Cell LineReference
This compound Foxo1G6Pase mRNA reduction0.33Fao[1][2]
PEPCK mRNA reduction0.59Fao[1][2]
AS1842856 Foxo1Transcriptional Activity0.033HepG2[3]
Foxo3aTranscriptional Activity>1HEK293
Foxo4Transcriptional Activity>1HEK293
Compound 10 Foxo1Transcriptional Activity0.02HEK293[4]
FBT432 Foxo1Transcriptional Activity0.069HEK293
FBT374 Foxo1Transcriptional Activity0.073HEK293[5]
G6Pase mRNA reduction1.31Primary Hepatocytes[5]

Note: IC50 values represent the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function, while EC50 values represent the concentration that gives a half-maximal response.

In Vivo Efficacy in Diabetic Mouse Models
CompoundAnimal ModelDoseRouteKey FindingsReference
This compound db/db mice30-300 mg/kgOralSignificantly reduced blood glucose and triglyceride levels. Decreased hepatic G6Pase and PEPCK mRNA.[2]
AS1842856 db/db mice100 mg/kgOralDrastically decreased fasting plasma glucose.[3]
Compound 10 db/db mice32 mg/kgOralImproved insulin sensitivity and glucose control without weight gain.[6]
FBT374 STZ-diabetic mice50 mg/kgOralNormalized glucose levels and glucose tolerance.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Foxo1 Luciferase Reporter Assay in HEK293 Cells

This assay is used to determine the inhibitory effect of compounds on Foxo1 transcriptional activity.

Materials:

  • HEK293 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Foxo1 expression vector

  • Foxo-responsive luciferase reporter vector (e.g., pGL4.26-4xIRE-luc2)

  • Renilla luciferase control vector (e.g., pRL-CMV)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • 96-well white, clear-bottom plates

  • Dual-luciferase reporter assay system

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 30,000 cells per well and incubate overnight.[7]

  • Transfection: Co-transfect the cells with the Foxo1 expression vector, the Foxo-responsive luciferase reporter vector, and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: Immediately after transfection, add the test compounds (e.g., this compound) at various concentrations to the cells.

  • Incubation: Incubate the cells for 24-48 hours.

  • Luciferase Assay: Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. The inhibitory effect of the compound is calculated as the percentage reduction in normalized luciferase activity compared to the vehicle-treated control.

Quantitative Real-Time PCR (qRT-PCR) for G6Pase and PEPCK in Fao Cells

This method quantifies the effect of Foxo1 inhibitors on the mRNA expression of its target genes, G6Pase and PEPCK.

Materials:

  • Fao rat hepatoma cells

  • Cell culture medium and supplements

  • Foxo1 inhibitor (e.g., this compound)

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for G6Pase, PEPCK, and a housekeeping gene (e.g., β-actin)

  • Real-time PCR instrument

Protocol:

  • Cell Culture and Treatment: Culture Fao cells to 80-90% confluency. Treat the cells with the Foxo1 inhibitor at various concentrations for a specified time (e.g., 18 hours for this compound).[1]

  • RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit following the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.

  • qPCR: Perform quantitative real-time PCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

  • Data Analysis: Determine the relative mRNA expression levels of G6Pase and PEPCK using the comparative Ct (ΔΔCt) method, normalized to the expression of the housekeeping gene.

Pyruvate Tolerance Test (PTT) in db/db Mice

The PTT is an in vivo assay to assess the rate of hepatic gluconeogenesis.

Materials:

  • db/db mice (e.g., 6 weeks old)

  • Foxo1 inhibitor (e.g., this compound)

  • Sodium pyruvate solution (2 g/kg body weight)

  • Glucometer and test strips

Protocol:

  • Animal Acclimation and Treatment: Acclimate the db/db mice for at least one week. Administer the Foxo1 inhibitor or vehicle orally for a specified period (e.g., twice daily for 4 days for this compound).[2]

  • Fasting: Fast the mice overnight (approximately 15-16 hours) before the test.[8][9]

  • Baseline Glucose Measurement: Measure the baseline blood glucose level (t=0) from a tail snip.

  • Pyruvate Injection: Administer sodium pyruvate solution via intraperitoneal (IP) injection.[8][9]

  • Blood Glucose Monitoring: Measure blood glucose levels at specific time points after the pyruvate injection (e.g., 15, 30, 60, 90, and 120 minutes).[10]

  • Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to quantify the gluconeogenic response. A lower AUC in the inhibitor-treated group compared to the vehicle group indicates inhibition of hepatic gluconeogenesis.

Experimental Workflow Visualization

The following diagram outlines the general workflow for screening and validating Foxo1 inhibitors.

Foxo1_Inhibitor_Screening_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation HTS High-Throughput Screening (e.g., Luciferase Reporter Assay) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Selectivity Selectivity Assays (vs. other Foxo isoforms) Dose_Response->Selectivity Target_Gene Target Gene Expression (qRT-PCR for G6Pase/PEPCK) Selectivity->Target_Gene PK_PD Pharmacokinetics & Pharmacodynamics Target_Gene->PK_PD Efficacy Efficacy Studies (e.g., PTT in db/db mice) PK_PD->Efficacy Tox Toxicity Assessment Efficacy->Tox

Caption: A generalized workflow for the discovery and validation of Foxo1 inhibitors.

References

A Comparative Analysis of AS1708727 and Other Modulators of the PI3K/Akt Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in a variety of diseases, most notably cancer and metabolic disorders, has made it a prime target for therapeutic intervention. While a plethora of inhibitors targeting key nodes of this pathway, such as PI3K and Akt, have been developed, emerging strategies are focusing on downstream effectors. This guide provides a comparative overview of AS1708727, a novel inhibitor of the transcription factor Foxo1, and other well-characterized inhibitors that target the PI3K/Akt pathway at different levels.

Initially mischaracterized in some contexts as a direct PI3K/Akt inhibitor, this compound is, in fact, a potent and orally active inhibitor of the Forkhead box protein O1 (Foxo1).[1] Foxo1 is a crucial downstream effector of the PI3K/Akt pathway.[2][3] Activated Akt phosphorylates Foxo1, leading to its exclusion from the nucleus and the inhibition of its transcriptional activity.[3][4] By directly inhibiting Foxo1, this compound offers a distinct mechanism of modulating this critical signaling axis.

This guide will compare this compound with representative inhibitors of PI3K (Idelalisib and Alpelisib) and Akt (Ipatasertib), providing available preclinical data, mechanism of action, and detailed experimental protocols for their evaluation.

Comparative Data of Pathway Inhibitors

The following table summarizes the key characteristics and available preclinical data for this compound and selected PI3K/Akt pathway inhibitors.

Inhibitor Primary Target Mechanism of Action Reported IC50/EC50 Values Primary Therapeutic Area of Investigation
This compound Foxo1Inhibits the transcriptional activity of Foxo1, a downstream effector of Akt.[1]EC50: 0.33 µM (G6Pase), 0.59 µM (PEPCK) in Fao cells.[1]Diabetes, Hypertriglyceridemia.[5]
Idelalisib PI3KδSelectively inhibits the delta isoform of the p110 catalytic subunit of PI3K.[2]IC50: 2.5 nM (for PI3Kδ).[6]B-cell malignancies (e.g., CLL, FL, SLL).[7]
Alpelisib PI3KαSpecifically inhibits the alpha isoform of the p110 catalytic subunit of PI3K.[1]IC50: ~5 nM (for PI3Kα).[8]HR+/HER2- breast cancer with PIK3CA mutations.[3]
Ipatasertib Pan-Akt (Akt1/2/3)ATP-competitive inhibitor of all three Akt isoforms.[9]IC50: ~5 nM (Akt1), ~18 nM (Akt2), ~8 nM (Akt3).[10]Solid tumors (e.g., breast, prostate cancer).[11][12]

Signaling Pathway and Experimental Workflow Visualizations

To better illustrate the interplay of these inhibitors and the methods for their evaluation, the following diagrams are provided.

PI3K_Akt_Foxo1_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Foxo1_cyto Foxo1 (Cytoplasm) Akt->Foxo1_cyto phosphorylates Foxo1_nuc Foxo1 (Nucleus) Akt->Foxo1_nuc inhibits nuclear translocation Cellular_Responses Cellular Responses (Growth, Proliferation, Metabolism) Akt->Cellular_Responses Foxo1_cyto->Foxo1_nuc nuclear translocation Gene_Expression Target Gene Expression (e.g., G6Pase, PEPCK) Foxo1_nuc->Gene_Expression promotes Gene_Expression->Cellular_Responses Idelalisib Idelalisib (PI3Kδ) Idelalisib->PI3K Alpelisib Alpelisib (PI3Kα) Alpelisib->PI3K Ipatasertib Ipatasertib (Pan-Akt) Ipatasertib->Akt This compound This compound (Foxo1) This compound->Foxo1_nuc Experimental_Workflow start Start: Select Cell Line (e.g., Cancer cell line, Hepatocyte) treatment Treat cells with inhibitor (e.g., this compound, Ipatasertib) at various concentrations start->treatment biochemical_assays Biochemical Assays treatment->biochemical_assays cellular_assays Cellular Assays treatment->cellular_assays kinase_assay In Vitro Kinase Assay (for PI3K/Akt inhibitors) biochemical_assays->kinase_assay western_blot Western Blot for Phosphorylated Proteins (e.g., p-Akt, p-Foxo1) biochemical_assays->western_blot data_analysis Data Analysis: Determine IC50/EC50, Assess downstream effects kinase_assay->data_analysis western_blot->data_analysis viability_assay Cell Viability Assay (e.g., MTT, MTS) cellular_assays->viability_assay gene_expression Gene Expression Analysis (e.g., qPCR for Foxo1 targets) cellular_assays->gene_expression viability_assay->data_analysis gene_expression->data_analysis

References

Evaluating the Specificity of AS1708727 for Foxo1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the precise evaluation of a compound's specificity is paramount. This guide provides a comparative analysis of the Foxo1 inhibitor, AS1708727, alongside other known Foxo1 inhibitors, presenting key experimental data to inform compound selection and experimental design.

Executive Summary

This compound is an orally active inhibitor of the Forkhead box protein O1 (Foxo1) transcription factor. It has demonstrated efficacy in reducing blood glucose and triglyceride levels in diabetic animal models by inhibiting the expression of key gluconeogenic and lipogenic genes. However, questions regarding its precise specificity for Foxo1 over other Foxo isoforms and potential off-target effects warrant a careful examination of the available data. This guide compares this compound with other well-characterized Foxo1 inhibitors, namely AS1842856 and a highly selective tool compound designated as "compound 10," to provide a clearer picture of its performance and specificity.

Comparative Specificity of Foxo1 Inhibitors

The following table summarizes the available quantitative data on the inhibitory activity and selectivity of this compound and its alternatives.

CompoundTargetIC50 / EC50 (µM)Selectivity vs. Foxo3aSelectivity vs. Foxo4Reference
This compound G6Pase (downstream of Foxo1)0.33 (EC50)Not ReportedNot Reported[1]
PEPCK (downstream of Foxo1)0.59 (EC50)Not ReportedNot Reported[1]
AS1842856 Foxo10.033 (IC50)>30-fold>30-fold[2]
Foxo3a>1 (IC50)--[2]
Foxo4>1 (IC50)--[2]
Compound 10 human Foxo10.21 (IC50)>200-fold>200-fold[3][4]
mouse Foxo10.03 (IC50)>200-fold>200-fold[3][4]
Foxo3>50 (IC50)--[3]
Foxo4>50 (IC50)--[3]

Signaling Pathway and Experimental Workflow

To understand the context of Foxo1 inhibition and the methods used for evaluation, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

Foxo1_Signaling_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effects Insulin Insulin / Growth Factors PI3K PI3K Insulin->PI3K AKT Akt/PKB PI3K->AKT Foxo1_active Foxo1 (Active) (Nucleus) AKT->Foxo1_active Phosphorylation (Inhibition) G6Pase G6Pase Gluconeogenesis Gluconeogenesis G6Pase->Gluconeogenesis PEPCK PEPCK PEPCK->Gluconeogenesis Foxo1_inactive Foxo1-P (Inactive) (Cytoplasm) Foxo1_active->G6Pase Transcription Foxo1_active->PEPCK Transcription Foxo1_active->Foxo1_inactive This compound This compound This compound->Foxo1_active Inhibition

Caption: Simplified signaling pathway of Foxo1 regulation and its inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Hepatoma Cells (e.g., Fao, HepG2) Reporter_Assay Foxo1 Transcriptional Reporter Assay Cell_Culture->Reporter_Assay qPCR qPCR for G6Pase & PEPCK mRNA Cell_Culture->qPCR Animal_Model Diabetic db/db Mice Treatment Oral Administration of This compound Animal_Model->Treatment PTT Pyruvate Tolerance Test Treatment->PTT Blood_Analysis Blood Glucose & Triglyceride Measurement Treatment->Blood_Analysis

Caption: General experimental workflow for evaluating the efficacy of a Foxo1 inhibitor.

Key Experimental Protocols

Below are detailed methodologies for key experiments used to assess the specificity and efficacy of Foxo1 inhibitors.

Foxo1 Transcriptional Reporter Assay

This assay quantitatively measures the ability of a compound to inhibit Foxo1-mediated gene transcription.

Objective: To determine the IC50 value of an inhibitor against Foxo1 transcriptional activity.

Materials:

  • HEK293 or HepG2 cells

  • Foxo1 expression vector

  • Luciferase reporter vector containing Foxo1 response elements (e.g., insulin response element - IRE)

  • Control vector (e.g., Renilla luciferase) for normalization

  • Transfection reagent

  • Cell culture medium and supplements

  • Test compounds (e.g., this compound)

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293 or HepG2 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the Foxo1 expression vector, the Foxo1-responsive luciferase reporter vector, and the control Renilla vector using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compound (e.g., this compound) or vehicle control.

  • Incubation: Incubate the cells for an additional 18-24 hours.

  • Luciferase Assay: Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Efficacy Study in Diabetic db/db Mice

This in vivo model is used to assess the anti-diabetic effects of Foxo1 inhibitors.

Objective: To evaluate the effect of a Foxo1 inhibitor on blood glucose and triglyceride levels in a diabetic mouse model.

Materials:

  • Male db/db mice (typically 6-8 weeks old)

  • Test compound (e.g., this compound) formulated for oral administration

  • Vehicle control

  • Glucometer and test strips

  • Blood collection supplies

  • Pyruvate solution for pyruvate tolerance test

Protocol:

  • Acclimatization: Acclimatize the db/db mice for at least one week before the start of the experiment.

  • Grouping and Dosing: Randomly assign mice to treatment and vehicle control groups. Administer the test compound or vehicle orally (e.g., once or twice daily) for a specified period (e.g., 4-10 days).[1][3]

  • Monitoring: Monitor body weight and food intake regularly.

  • Blood Glucose Measurement: Measure fasting or ad libitum blood glucose levels from tail vein blood at regular intervals throughout the study.

  • Pyruvate Tolerance Test (PTT):

    • Fast the mice for 16 hours.[5][6]

    • Administer a final dose of the test compound or vehicle.

    • After a specified time (e.g., 1 hour), inject sodium pyruvate (2 g/kg) intraperitoneally.[5][6]

    • Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-injection.

  • Terminal Blood and Tissue Collection: At the end of the study, collect blood for the measurement of plasma triglycerides and other relevant parameters. Tissues such as the liver can be collected for gene expression analysis (e.g., G6Pase, PEPCK).

  • Data Analysis: Analyze the changes in blood glucose, triglycerides, and the area under the curve (AUC) for the PTT. Perform statistical analysis to determine the significance of the observed effects.

Conclusion

The available data indicates that while this compound is an effective inhibitor of Foxo1's downstream effects on gluconeogenesis, its specificity profile compared to other Foxo isoforms is not as well-defined as that of other available compounds. For studies requiring a highly selective and well-characterized Foxo1 inhibitor, "compound 10" appears to be a superior tool. AS1842856 offers a more potent inhibition of Foxo1 than this compound's downstream effects, but potential off-target activities should be considered. Researchers should carefully consider the specific requirements of their experiments when choosing a Foxo1 inhibitor and, where possible, perform orthogonal experiments to validate their findings.

References

Cross-Validation of AS1708727's Effects in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the FOXO1 inhibitor AS1708727, detailing its performance against other alternatives with supporting experimental data.

This compound is a novel and orally active inhibitor of the forkhead box protein O1 (FOXO1), a transcription factor that plays a pivotal role in regulating glucose and triglyceride metabolism. By targeting FOXO1, this compound has demonstrated potential therapeutic applications, particularly in the context of metabolic diseases and cancer.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by inhibiting the transcriptional activity of FOXO1. In normal physiological processes, FOXO1 integrates signals from pathways like the insulin/PI3K/AKT pathway. Insulin signaling leads to the phosphorylation and subsequent inactivation of FOXO1. In pathological states where this signaling is impaired, such as in type 2 diabetes, FOXO1 can remain active, leading to increased expression of genes involved in glucose production. This compound directly counteracts this by suppressing FOXO1's ability to transcribe its target genes.

FOXO1_Pathway cluster_upstream Upstream Signaling cluster_foxo1 FOXO1 Regulation cluster_downstream Downstream Effects Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor PI3K PI3K Insulin_Receptor->PI3K AKT AKT PI3K->AKT FOXO1_active FOXO1 (Active) AKT->FOXO1_active Phosphorylation (Inactivation) FOXO1_inactive FOXO1-P (Inactive) FOXO1_active->FOXO1_inactive Gene_Expression Target Gene Transcription FOXO1_active->Gene_Expression This compound This compound This compound->FOXO1_active Inhibition Metabolic_Genes G6Pase, PEPCK, apoC-III Gene_Expression->Metabolic_Genes Apoptosis_Genes FAS, BIM Gene_Expression->Apoptosis_Genes Metabolic_Outcomes ↓ Glucose Production ↓ Triglyceride Levels Metabolic_Genes->Metabolic_Outcomes Cancer_Outcomes ↑ Apoptosis ↓ Cell Proliferation Apoptosis_Genes->Cancer_Outcomes

Caption: this compound inhibits the transcriptional activity of FOXO1.

Comparative Performance in Different Cell Lines

Hepatocyte Cell Lines: Metabolic Regulation

In a key study, this compound was evaluated for its ability to suppress the expression of genes involved in gluconeogenesis in the Fao rat hepatocyte cell line. The compound demonstrated a dose-dependent reduction in the mRNA levels of Glucose-6-Phosphatase (G6Pase) and Phosphoenolpyruvate Carboxykinase (PEPCK), two critical enzymes in hepatic glucose production.[1][2]

CompoundTarget GeneCell LineEC50 (µM)
This compound G6PaseFao0.33[2]
This compound PEPCKFao0.59[2]

These findings highlight the potential of this compound in ameliorating hyperglycemia by targeting hepatic glucose output.

Cancer Cell Lines: Anti-Proliferative and Pro-Apoptotic Effects

The effects of this compound have also been investigated in various cancer cell lines, often in comparison to another FOXO1 inhibitor, AS1842856. Both compounds have been shown to reduce cancer cell proliferation and induce apoptosis.

CompoundCell Line(s)AssayResultsReference(s)
This compound BT549, MDA-MB-468 (Basal-like Breast Cancer); LN18 (Glioblastoma)Colony FormationReduced colony formation[3]
AS1842856 BT549, MDA-MB-468 (Basal-like Breast Cancer); LN229, DBTRG, A172, LN-18 (Glioblastoma)Colony FormationReduced colony formation[3]
This compound Basal-like Breast Cancer & GlioblastomaGene Expression (qRT-PCR)Increased FAS gene expression[3][4]
AS1842856 Basal-like Breast Cancer & GlioblastomaGene Expression (qRT-PCR)Increased FAS and BIM gene expression[3][4]

Note: While both compounds show efficacy, a direct comparison of IC50 values for cell viability across a broad panel of cell lines under identical conditions was not available in the reviewed literature. The reported IC50 for AS1842856's inhibition of FOXO1 transcriptional activity is 33 nM.[5]

Experimental Protocols

Workflow for Cell Viability Assessment (Colony Formation Assay)

This assay is crucial for determining the long-term effect of a compound on cell proliferation and survival.

Colony_Formation_Workflow Start Start Seed_Cells 1. Seed cells at low density in 6-well plates Start->Seed_Cells Treat_Cells 2. Treat with varying concentrations of inhibitor Seed_Cells->Treat_Cells Incubate 3. Incubate for 7-14 days, replenishing medium and inhibitor Treat_Cells->Incubate Fix_Stain 4. Fix colonies with methanol and stain with crystal violet Incubate->Fix_Stain Quantify 5. Count colonies (>50 cells) Fix_Stain->Quantify End End Quantify->End

References

A Comparative Guide to the Reproducibility of Published Data on the Foxo1 Inhibitor AS1708727

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the publicly available experimental data on AS1708727, a selective inhibitor of the Forkhead box protein O1 (Foxo1). It is intended for researchers, scientists, and drug development professionals interested in the reproducibility and comparative efficacy of this compound. This document summarizes key quantitative data, details experimental methodologies from published studies, and visually represents the associated signaling pathways and workflows.

This compound has been identified as a novel therapeutic agent with potential applications in treating type 2 diabetes, hypertriglyceridemia, and certain types of cancer. Its mechanism of action centers on the inhibition of Foxo1, a key transcription factor involved in the regulation of metabolism and cell fate.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound and its comparator, AS1842856.

Table 1: In Vivo Efficacy of this compound in a Diabetic Mouse Model

ParameterTreatment GroupResultReference
Blood GlucoseThis compound-treated diabetic db/db miceSignificantly reduced[1]
Plasma TriglyceridesThis compound-treated diabetic db/db miceSignificantly reduced[1]
Hepatic Gene Expression (G6Pase, PEPCK, apoC-III)This compound-treated diabetic db/db miceSignificantly decreased[1]

Table 2: Comparative Efficacy of this compound and AS1842856 on Cancer Cell Colony Formation

Cell LineTreatmentConcentrationResultReference
BT549 (Basal-like Breast Cancer)This compoundNot specifiedReduced colony formation[2]
MDA-MB-468 (Basal-like Breast Cancer)This compoundNot specifiedReduced colony formation[2]
LN18 (Glioblastoma)This compoundNot specifiedReduced colony formation[2]
BT549 (Basal-like Breast Cancer)AS1842856200 nM, 500 nM, 1.0 µMDose-dependent reduction in colony formation[2]
MDA-MB-468 (Basal-like Breast Cancer)AS1842856200 nM, 500 nM, 1.0 µMDose-dependent reduction in colony formation[2]
LN229, DBTRG, A172, LN-18 (Glioblastoma)AS1842856200 nM, 500 nM, 1.0 µMDose-dependent reduction in colony formation[2]

Table 3: Comparative Effects of this compound and AS1842856 on Apoptosis-Related Gene Expression

Cell LineTreatmentConcentration & DurationGeneResultReference
BT549This compound1 µM for 4 daysFASIncreased expression[2]
MDA-MB-468This compound1 µM for 2 daysFASIncreased expression[2]
BT549AS18428561 µM for 48 hoursFAS, BIMIncreased expression[2][3]
MDA-MB-468AS18428561 µM for 48 hoursFAS, BIMIncreased expression[2][3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility.

In Vitro Gluconeogenesis Assay
  • Cell Line: Fao rat hepatoma cells.[1]

  • Methodology:

    • Cells are cultured to a high density.

    • Cells are washed and incubated in a glucose-free medium supplemented with gluconeogenic substrates (e.g., 1 mM pyruvate and 10 mM lactate).[1]

    • This compound is added at various concentrations to the incubation medium.

    • After a defined incubation period, the concentration of glucose in the medium is measured using a colorimetric glucose oxidase assay.[4]

    • The effect of this compound on gluconeogenesis is determined by comparing the glucose output in treated versus untreated cells.

Colony Formation Assay
  • Cell Lines: BT549, MDA-MB-468, LN18, and other cancer cell lines.[2]

  • Methodology:

    • A single-cell suspension is prepared, and cells are seeded at a low density (e.g., 500 cells per well in a 6-well plate) to allow for the formation of distinct colonies.[5]

    • Cells are treated with various concentrations of this compound or AS1842856.[2]

    • The cells are incubated for a period of 5 to 14 days, with the medium being changed every 2-3 days.[2][5]

    • At the end of the incubation period, the colonies are fixed with a solution like 6.0% v/v glutaraldehyde and stained with 0.5% w/v crystal violet.

    • The number of colonies (defined as a cluster of at least 50 cells) is counted.

    • The effect of the inhibitors on colony formation is expressed as a percentage of the control (untreated) cells.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
  • Objective: To quantify the mRNA levels of target genes (e.g., G6Pase, PEPCK, apoC-III, FAS, BIM).[1][2]

  • Methodology:

    • Total RNA is extracted from treated and untreated cells or tissues using a suitable kit (e.g., Qiagen RNeasy).[2]

    • The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.[2]

    • qRT-PCR is performed using a real-time PCR system with a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.[2]

    • Specific primers for the target genes and a reference (housekeeping) gene (e.g., Beta-Tubulin) are used.[2]

    • The relative expression of the target genes is calculated using the 2-ΔΔCT method, normalizing to the reference gene.[2]

Signaling Pathways and Experimental Workflows

Foxo1 Signaling Pathway

The following diagram illustrates the central role of Foxo1 in the signaling cascade and how inhibitors like this compound intervene.

Foxo1_Signaling Insulin Insulin/Growth Factors Receptor Insulin/IGF-1 Receptor Insulin->Receptor PI3K PI3K Receptor->PI3K AKT AKT (PKB) PI3K->AKT Foxo1_active Foxo1 (active) (Nucleus) AKT->Foxo1_active P This compound This compound This compound->Foxo1_active Inhibition Foxo1_inactive p-Foxo1 (inactive) (Cytoplasm) Foxo1_active->Foxo1_inactive Phosphorylation Gluconeogenesis Gluconeogenesis Genes (G6Pase, PEPCK) Foxo1_active->Gluconeogenesis Apoptosis Apoptosis Genes (FAS, BIM) Foxo1_active->Apoptosis Cell_Cycle Cell Cycle Arrest Genes Foxo1_active->Cell_Cycle

Caption: The Foxo1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Evaluating this compound Efficacy

This diagram outlines the typical experimental process for assessing the biological activity of this compound.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., Fao, BT549, MDA-MB-468) start->cell_culture treatment Treatment with this compound (Dose-response) cell_culture->treatment assay Biological Assays treatment->assay gluco Gluconeogenesis Assay assay->gluco colony Colony Formation Assay assay->colony gene_exp Gene Expression Analysis (qRT-PCR) assay->gene_exp data_analysis Data Analysis gluco->data_analysis colony->data_analysis gene_exp->data_analysis conclusion Conclusion on Efficacy data_analysis->conclusion

Caption: A generalized workflow for testing the efficacy of this compound in vitro.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for AS1708727

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial operational and logistical guidance for the proper disposal of the Foxo1 inhibitor, AS1708727 (CAS No. 1253226-93-5). Adherence to these procedures is vital for ensuring laboratory safety and environmental compliance. As an investigational compound, this compound requires careful handling and disposal as a potentially hazardous chemical waste.

Immediate Safety Protocols

Before handling this compound, it is imperative to consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS), if available. Standard personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, should be worn at all times. All manipulations of solid this compound or its solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.

Step-by-Step Disposal Procedures

The disposal of this compound and associated waste must be managed through your institution's Environmental Health and Safety (EHS) office. The following steps outline a general procedure compliant with the Resource Conservation and Recovery Act (RCRA) guidelines for investigational drugs.[1]

  • Initial Consultation with EHS : Before beginning any disposal process, contact your institution's EHS office. They will provide specific guidance on waste classification, labeling, and pickup scheduling. Inform them that you will be disposing of an investigational bioactive small molecule, this compound (CAS No. 1253226-93-5).

  • Waste Segregation and Collection : All waste contaminated with this compound must be segregated from general laboratory trash. This includes unused solid compound, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and rinsate from cleaning contaminated glassware.

  • Containerization of Waste :

    • Solid Waste : Place unused or expired solid this compound in its original container, if possible. Other solid waste, such as contaminated gloves and wipes, should be collected in a designated, compatible hazardous waste container.

    • Liquid Waste : Collect all solutions containing this compound in a sealable, chemical-resistant container (e.g., a glass or plastic bottle). Do not mix with other chemical waste streams unless approved by EHS.

    • Sharps Waste : Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

    • Empty Containers : The original vial of this compound, even if empty, should be treated as hazardous waste and not disposed of in regular trash.

  • Labeling of Waste Containers :

    • Obtain official hazardous waste labels from your EHS office.[2]

    • Affix a label to each waste container.

    • Clearly write the full chemical name "this compound", its CAS number "1253226-93-5", and an accurate description of the contents (e.g., "Solid this compound," "Aqueous solution of this compound"). Avoid using abbreviations.[2]

    • Include the Principal Investigator's name, lab location, and contact information.[2]

  • Storage of Hazardous Waste :

    • Store all labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within your laboratory.[2]

    • The SAA should be a secure area, away from general lab traffic, and ideally within secondary containment to prevent spills.

    • Ensure waste containers are sealed at all times, except when adding waste.

  • Arranging for Waste Pickup :

    • Once your waste container is ready for disposal, or approaching its fill limit, submit a chemical waste disposal request to your EHS office as per their procedure.[2]

    • EHS will then arrange for the collection of the waste by a licensed hazardous materials vendor for final disposal, which is typically high-temperature incineration.[2][3][4]

Data Presentation: Waste Stream Management for this compound

The following table summarizes the proper handling for different types of waste generated during research involving this compound.

Waste TypeDescriptionDisposal Container
Unused/Expired Solid Pure this compound powder.Original container, placed in a labeled hazardous waste bag or drum.
Solutions of this compound Any liquid containing dissolved this compound.Labeled, sealed, and chemical-resistant liquid waste bottle.
Contaminated Labware Pipette tips, microfuge tubes, gloves, wipes, etc.Labeled solid hazardous chemical waste container.
Contaminated Glassware Beakers, flasks, etc., that have come into contact with this compound.Rinse with a suitable solvent; collect the first rinsate as hazardous liquid waste. After decontamination, glassware can be washed normally.
Empty Original Vials The primary container for this compound.Dispose of as solid hazardous chemical waste.

Experimental Protocols

As this compound is a research compound, specific experimental protocols will vary. However, any protocol involving this compound must conclude with the decontamination and disposal steps outlined above. For instance, after a cell-based assay, the culture media containing this compound should be collected as liquid hazardous waste. Similarly, after in-vivo studies, any unused formulated doses must be disposed of as hazardous waste.

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

AS1708727_Disposal_Workflow This compound Disposal Workflow cluster_prep Preparation & Safety cluster_segregation Waste Segregation cluster_containerization Containerization & Labeling cluster_storage_disposal Storage & Disposal start Start: Waste Generation consult_ehs Consult Institutional EHS for Specific Guidelines start->consult_ehs ppe Wear Appropriate PPE consult_ehs->ppe segregate_waste Segregate this compound Waste from General Trash solid_waste Solid Waste (Unused compound, contaminated labware) segregate_waste->solid_waste liquid_waste Liquid Waste (Solutions, rinsate) segregate_waste->liquid_waste sharps_waste Sharps Waste (Contaminated needles) segregate_waste->sharps_waste containerize_solid Place in Solid Hazardous Waste Container solid_waste->containerize_solid containerize_liquid Place in Liquid Hazardous Waste Container liquid_waste->containerize_liquid containerize_sharps Place in Sharps Hazardous Waste Container sharps_waste->containerize_sharps label_waste Label All Containers with EHS-Provided Hazardous Waste Labels containerize_solid->label_waste containerize_liquid->label_waste containerize_sharps->label_waste store_saa Store Sealed Containers in Satellite Accumulation Area (SAA) label_waste->store_saa request_pickup Submit Waste Pickup Request to EHS store_saa->request_pickup ehs_pickup EHS Collects Waste for Incineration request_pickup->ehs_pickup end End: Proper Disposal Complete ehs_pickup->end

Caption: Logical workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.